(-)-Diacetone-2-keto-L-gulonic acid monohydrate
Description
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Structure
3D Structure
Properties
IUPAC Name |
4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[6.4.0.02,6]dodecane-6-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O7/c1-10(2)15-5-6-7(17-10)8-12(16-6,9(13)14)19-11(3,4)18-8/h6-8H,5H2,1-4H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWCBATIDXGJRMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC2C(O1)C3C(O2)(OC(O3)(C)C)C(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18467-77-1 | |
| Record name | .alpha.-L-xylo-2-Hexulofuranosonic acid, 2,3:4,6-bis-O-(1-methylethylidene)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Foundational & Exploratory
(-)-Diacetone-2-keto-L-gulonic acid monohydrate CAS number 68539-16-2
While modern advancements have introduced direct two-step fermentation methods that convert L-sorbose directly to 2-KGA, bypassing the diacetone intermediate, the Reichstein process remains relevant. [1]The stability and handling advantages of the crystalline diacetone monohydrate ensure its continued use in various manufacturing setups. [1]
Analytical Methodologies for Quality Control
Ensuring the purity and identity of (-)-Diacetone-2-keto-L-gulonic acid monohydrate is critical for consistent Vitamin C production. High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for this purpose.
High-Performance Liquid Chromatography (HPLC)
HPLC offers a reliable method for the simultaneous identification and quantification of 2-keto-L-gulonic acid and its stereoisomer, 2-keto-D-gluconic acid, which can be a potential impurity from fermentation side-reactions. [10][11]
Step-by-Step HPLC Protocol Example
The following protocol is a representative method for the analysis of related keto acids in a fermentation or synthesis broth.
-
Column Selection: A Shim-pack CLC-NH₂ column (150 mm × 6 mm, 5 µm) is effective for separating these polar analytes. [10]2. Mobile Phase Preparation: Prepare a 0.015 mol/L solution of ammonium dihydrogen phosphate (NH₄H₂PO₄). Adjust the pH to 4.1 using phosphoric acid. [10]Causality: The buffered, slightly acidic mobile phase ensures consistent ionization of the carboxylic acid groups, leading to sharp, reproducible peaks.
-
Instrumentation Setup:
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in the mobile phase to a known concentration (e.g., within the range of 10-600 µg/mL).
-
Filter the sample solution through a 0.45 µm syringe filter before injection to remove particulates and protect the column.
-
-
Analysis and Quantification:
-
Inject the prepared sample. The elution of analytes is typically achieved in under 20 minutes. [10] * Quantify the amount of (-)-Diacetone-2-keto-L-gulonic acid by comparing its peak area to a standard curve prepared from a certified reference material.
-
Other Analytical Techniques:
Safety, Handling, and Storage
Proper handling and storage are essential to maintain the integrity of (-)-Diacetone-2-keto-L-gulonic acid monohydrate.
-
Handling: Handle in a well-ventilated area. [8]Wear suitable personal protective equipment (PPE), including gloves and eye protection, to avoid contact with skin and eyes. [5][8]Avoid the formation of dust and aerosols. [8]* Storage: Store containers tightly closed in a dry, cool (2-8°C), and well-ventilated place. [3][5][8]Keep away from incompatible materials and foodstuff containers. [8]* Stability: The monohydrate form is relatively stable. However, exposure to excessive heat or highly acidic/alkaline conditions can lead to degradation or deprotection. [9]For related, less stable keto acids, storage at -20°C or even -80°C under an inert atmosphere is recommended to prevent degradation. [13]
Conclusion and Future Outlook
(-)-Diacetone-2-keto-L-gulonic acid monohydrate remains a compound of immense industrial importance, fundamentally linked to the historical and ongoing production of Vitamin C. Its role as a stable, crystalline intermediate in the Reichstein process showcases a classic example of using protecting groups to facilitate large-scale chemical synthesis.
While the future of Vitamin C manufacturing is increasingly shifting towards more efficient and environmentally friendly biotechnological routes, such as direct one-step fermentation, the foundational chemistry revolving around 2-keto-L-gulonic acid persists. [2]A thorough understanding of the synthesis, properties, and analysis of intermediates like (-)-Diacetone-2-keto-L-gulonic acid monohydrate is indispensable for innovation and optimization in the production of this essential vitamin.
References
- Advanced Synthetic Methodologies for Diacetone 2 Keto L Gulonic Acid Monohydr
- Cas 68539-16-2,(-)
- (-)
- 68539-16-2((-)
- (-)
- (-)-Diacetone-2-keto-L-gulonic acid monohydrate | CAS: 68539-16-2. FINETECH INDUSTRY LIMITED.
- (-)
- optimal storage conditions for 2,3-Diketo-L-gulonic acid. Benchchem.
- US6573400B1 - Preparation of 2-keto-L-gulonic esters.
- US3352883A - Production of diacetone-2-keto-1-gulonic acid.
- (-)
- (-)-2,3:4,6-Di-O-isopropylidene-2-keto- L -gulonic acid 98 68539-16-2. Sigma-Aldrich.
- (-)-2,3:4,6-Di-O-isopropylidene-2-keto-L-gulonic acid monohydrate | CAS 68539-16-2. Santa Cruz Biotechnology.
- Synthesis of vitamin C from pectic substances.
- (-)
- The Pivotal Role of 2-Keto-L-Gulonic Acid in Vitamin C Synthesis: A Technical Guide. Benchchem.
- 2,3:4,6-Di-O-isopropylidene-2-keto-L-gulonic acid monohydr
- Simultaneous Determination of 2-keto-L-Gulonic Acid and 2-keto-D-Gluconic Acid in Fermentation Broth by HPLC.
- Production of L-ascorbic acid from 2-keto-L-gulonic acid with an acid catalyst and a lipophilic surfactant having a low hydrophi.
- Synthesis of 2-Keto-D- and L-Gluconic Acid via Stereoselective Direct Aldol Reactions.
- Simultaneous determination of 2-keto-L-gulonic acid and 2-keto-D-gluconic acid. TSI Journals.
- 2-Keto-L-gulonic Acid Monohydr
- CAS 526-98-7: 2-keto-L-Gulonic acid. CymitQuimica.
Sources
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- 6. (-)-Diacetone-2-keto-L-gulonic acid monohydrate | CAS: 68539-16-2 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
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- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Whitepaper: (-)-Diacetone-2-keto-L-gulonic Acid Monohydrate
Bridging Chemical Synthesis and Metabolic Engineering in Vitamin C Production
Executive Summary
(-)-Diacetone-2-keto-L-gulonic acid monohydrate ((-)-DAG) serves as the critical "locked" intermediate in the traditional Reichstein-Grüssner process for L-ascorbic acid (Vitamin C) synthesis. While (-)-DAG represents a triumph of chemical protecting-group strategy, modern drug development and industrial biotechnology have largely shifted toward direct metabolic engineering.
This guide analyzes the chemical metabolism of (-)-DAG (its synthesis and hydrolysis kinetics) alongside the biological metabolic pathway (the enzymatic route in Ketogulonicigenium vulgare) that renders the diacetone protection step obsolete. This dual analysis provides researchers with a comprehensive view of the transition from chemo-enzymatic hybrids to fully biological manufacturing.
Part 1: The Chemical Pathway (Reichstein-Grüssner)
In the classical pathway, the organism Gluconobacter oxydans is used only for the initial chiral oxidation. The subsequent steps, involving (-)-DAG, are strictly chemical.
1. Formation of the Protected Intermediate
To prevent over-oxidation of the L-sorbose ring, the hydroxyl groups at C2-C3 and C4-C6 are protected using acetone in the presence of an acid catalyst (typically sulfuric acid or oleum).
-
Reaction: L-Sorbose + 2 Acetone
2,3:4,6-Di-O-isopropylidene- -L-sorbofuranose (Diacetone-L-Sorbose, DAS). -
Mechanism: Thermodynamic control favors the furanose form, locking the ring structure.
2. Oxidation to (-)-DAG
DAS is oxidized at the C1 position.
-
Oxidant: Potassium permanganate (
) in alkaline solution, or sodium hypochlorite ( ) with a nickel catalyst. -
Product: (-)-Diacetone-2-keto-L-gulonic acid (as the sodium salt), which is then precipitated as the monohydrate upon acidification.[1]
-
Criticality of the Monohydrate: The monohydrate form (
) is the stable crystalline species. Its water of hydration plays a pivotal, often misunderstood, role in the subsequent hydrolysis kinetics.
3. Hydrolysis and Lactonization (The "Chemical Metabolism")
This step mimics biological metabolism by removing the protecting groups and rearranging the carbon skeleton.
-
Process: Acid-catalyzed hydrolysis removes the isopropylidene groups. The resulting 2-keto-L-gulonic acid (2-KGA) spontaneously undergoes enolization and
-lactonization to form L-ascorbic acid.[2] -
Kinetic Insight: In "anhydrous" protocols using organic solvents (e.g., toluene), the water molecule within the (-)-DAG monohydrate crystal lattice provides the precise stoichiometric equivalent of water needed to initiate hydrolysis without dissolving the product, driving the equilibrium toward the lactone.
Figure 1: The Reichstein-Grüssner pathway highlighting (-)-DAG as the central protected intermediate.
Part 2: The Biological Replacement (Metabolic Engineering)
Modern industrial protocols (the "Two-Step Fermentation") bypass the (-)-DAG intermediate entirely. Instead, they utilize a microbial consortium to oxidize L-sorbose directly to 2-KGA.[3][4][5][6] This is the true "metabolic pathway" relevant to contemporary bio-manufacturing.
The Consortium
-
Producer Strain: Ketogulonicigenium vulgare (or Gluconobacter variants).
-
Helper Strain: Bacillus megaterium (or B. cereus).
-
Mechanism: K. vulgare has defects in amino acid and cofactor biosynthesis.[7] The Bacillus strain excretes essential nutrients (purines, vitamins) and potentially signaling molecules that activate K. vulgare growth and enzyme expression.
Enzymatic Cascade (The PQQ-Dependent Pathway)
The conversion of L-sorbose to 2-KGA occurs in the periplasm of K. vulgare via membrane-bound dehydrogenases linked to the respiratory chain.[5]
-
L-Sorbose Dehydrogenase (SDH):
-
L-Sorbosone Dehydrogenase (SNDH):
Figure 2: The periplasmic enzymatic cascade in K. vulgare replacing the chemical (-)-DAG route.
Part 3: Experimental Protocols
Protocol A: Chemical Conversion of (-)-DAG Monohydrate to Vitamin C
Objective: High-yield conversion using the "Anhydrous Slurry" method where the monohydrate water serves as the reaction medium.
-
Preparation:
-
Charge a reactor with Toluene (inert solvent) and a lipophilic surfactant (e.g., stearylpropylenediamine dioleate, 0.3% w/w).
-
Heat system to 65°C .
-
-
Slurry Formation:
-
Add (-)-Diacetone-2-keto-L-gulonic acid monohydrate .
-
Note: Do not add external water. The crystal water is sufficient (approx. 1.5 molar equivalent).
-
-
Catalysis:
-
Isolation:
-
Cool to 20°C. The L-ascorbic acid precipitates as the toluene phase remains supernatant.
-
Filter and wash with cold toluene to remove acetone by-products.
-
Validation: HPLC analysis should show >90% conversion with <2% residual 2-KGA.
-
Protocol B: Fermentation of 2-KGA (Bio-Route)
Objective: Production of the de-protected equivalent via mixed culture.
-
Inoculum Build:
-
Cultivate B. megaterium in seed medium (Corn steep liquor, peptone) for 12h.
-
Cultivate K. vulgare in sorbitol/amino acid medium for 24h.
-
-
Fermentation:
-
Medium: L-Sorbose (60–80 g/L), Corn Steep Liquor (15 g/L), Urea,
. -
Inoculation: Ratio of 1:1 or optimized to 1:5 (Bacillus:Ketogulonicigenium).
-
Conditions: pH 6.8–7.0 (controlled with
), Temp 30°C, Aeration 1.0 vvm.
-
-
Monitoring:
-
Track L-Sorbose consumption and 2-KGA accumulation via HPLC (Aminex HPX-87H column).
-
Endpoint: 48–72 hours, typical titer >70 g/L 2-KGA.
-
Part 4: Comparative Data Analysis
| Feature | Chemical Route (Reichstein via (-)-DAG) | Metabolic Route (Two-Step Fermentation) |
| Intermediate | (-)-Diacetone-2-keto-L-gulonic acid | 2-Keto-L-gulonic acid (Direct) |
| Key Catalyst | PQQ-Dehydrogenases (SDH/SNDH) | |
| Solvent Use | High (Acetone, Toluene, Chloroform) | Water (Aqueous Fermentation) |
| Energy Profile | High (Heating, Cooling, Pressure) | Low (30°C Fermentation) |
| Yield | ~60-80% (Glucose to Vit C) | >90% (Sorbose to 2-KGA) |
| Purity | High (Crystallization of (-)-DAG is purifying) | Requires extensive downstream processing |
References
-
Reichstein, T., & Grüssner, A. (1934).[11] "Eine ergiebige Synthese der l-Ascorbinsäure (C-Vitamin)."[2][3] Helvetica Chimica Acta.[11]
-
Wang, J., et al. (2018). "Establishing an innovative carbohydrate metabolic pathway for efficient production of 2-keto-l-gulonic acid in Ketogulonicigenium robustum." Biotechnology for Biofuels.
-
Hoshino, T., et al. (2003). "Isolation and Characterization of a New Quinoprotein Dehydrogenase, L-Sorbose/L-Sorbosone Dehydrogenase." Journal of Bioscience and Bioengineering.
-
Crawford, T.C., et al. (1980). "Synthesis of L-ascorbic acid." Advances in Carbohydrate Chemistry and Biochemistry.
-
Bremus, C., et al. (2006). "The use of microorganisms in L-ascorbic acid production." Journal of Biotechnology.
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The Linchpin of Vitamin C Synthesis: A Technical Guide to the Role of (-)-Diacetone-2-keto-L-gulonic Acid Monohydrate
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-Ascorbic acid (Vitamin C) is an indispensable nutrient and a cornerstone of the pharmaceutical and food industries. Its large-scale industrial synthesis is a testament to the ingenuity of chemical and biotechnological processes. Central to the most historically significant and economically viable of these methods, the Reichstein process, is the pivotal intermediate: (-)-Diacetone-2-keto-L-gulonic acid monohydrate (DAG). This technical guide provides a comprehensive exploration of the chemistry, synthesis, and conversion of DAG, offering an in-depth perspective on its critical role as the precursor to ascorbic acid. We will delve into the foundational Reichstein process, modern advancements, and the detailed chemical transformations that underscore the industrial production of Vitamin C. This document is designed to serve as a valuable resource, providing both theoretical understanding and practical insights for professionals engaged in chemical synthesis and drug development.
Introduction: The Significance of (-)-Diacetone-2-keto-L-gulonic Acid Monohydrate (DAG)
(-)-Diacetone-2-keto-L-gulonic acid monohydrate, a white crystalline compound, holds a place of paramount importance in the industrial synthesis of L-ascorbic acid.[1] Its significance lies in its role as a key intermediate in the Reichstein process, a robust method for the production of Vitamin C developed in the 1930s.[2][3] The structural attributes of DAG, particularly the protection of hydroxyl groups by acetal formation, are crucial for the regioselective oxidation of its precursor, L-sorbose. This strategic protection allows for the specific chemical transformations necessary to arrive at the immediate precursor of ascorbic acid, 2-keto-L-gulonic acid (2-KGA).[2] Understanding the properties and reactions of DAG is, therefore, fundamental to comprehending the industrial manufacturing of one of the most vital vitamins.
Physicochemical Properties of (-)-Diacetone-2-keto-L-gulonic Acid Monohydrate
A thorough understanding of the physicochemical properties of DAG is essential for its handling, storage, and use in synthesis.
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₀O₈ | [3] |
| Molecular Weight | 292.28 g/mol | [3] |
| Melting Point | 88-90 °C (lit.) | [3] |
| Boiling Point | 445.7 °C at 760 mmHg | [3] |
| Flash Point | 223.3 °C | [3] |
| Appearance | White crystalline solid | [3] |
| Solubility | Soluble in water and organic solvents | [3] |
| Storage Temperature | 2-8°C | [3] |
The Reichstein Process: A Step-by-Step Synthesis of Ascorbic Acid
The Reichstein process is a classic example of a chemo-microbial synthesis that has been the backbone of industrial Vitamin C production for decades.[2][3] The process begins with D-glucose and proceeds through several key transformations to yield L-ascorbic acid. The formation and subsequent conversion of DAG are central to this process.
From D-Glucose to L-Sorbose: The Initial Steps
The journey to ascorbic acid begins with the readily available starting material, D-glucose.
-
Hydrogenation of D-Glucose to D-Sorbitol: D-glucose is catalytically hydrogenated to D-sorbitol. This reaction is typically carried out using a nickel catalyst under high temperature and pressure.[3][4]
-
Microbial Oxidation of D-Sorbitol to L-Sorbose: The key to obtaining the correct stereochemistry for ascorbic acid lies in this microbial oxidation step. The bacterium Acetobacter suboxydans is employed to selectively oxidize D-sorbitol to L-sorbose.[4][5] This biotransformation is highly specific and provides the L-configuration at the C-5 position, which is crucial for the final product.
The Crucial Role of DAG: Protection and Oxidation
With L-sorbose in hand, the next phase of the Reichstein process involves the formation of DAG to facilitate a specific oxidation.
Experimental Protocol: Synthesis of (-)-Diacetone-2-keto-L-gulonic Acid Monohydrate from L-Sorbose
-
Acetal Protection of L-Sorbose:
-
Rationale: To selectively oxidize the primary alcohol at the C-1 position of L-sorbose, the other four hydroxyl groups must be protected. This is achieved by forming a diacetal with acetone.
-
Procedure: L-sorbose is reacted with acetone in the presence of an acid catalyst to form 2,3:4,6-Diisopropylidene-α-L-sorbose (Diacetone-L-sorbose).[3]
-
-
Oxidation to Diacetone-2-keto-L-gulonic Acid:
-
Rationale: With the hydroxyl groups protected, the primary alcohol at C-1 of diacetone-L-sorbose can be selectively oxidized to a carboxylic acid.
-
Procedure: The diacetone-L-sorbose is oxidized using an oxidizing agent such as potassium permanganate (KMnO₄) or through an electrochemical method.[6] This reaction yields diacetone-2-keto-L-gulonic acid. The product is often crystallized as a monohydrate.[7]
-
Caption: Synthesis of DAG from D-Glucose in the Reichstein Process.
The Final Steps: Conversion of DAG to L-Ascorbic Acid
The conversion of DAG to L-ascorbic acid involves two primary chemical transformations: the removal of the protecting isopropylidene groups (deprotection) and the subsequent intramolecular cyclization (lactonization) and enolization.
Deprotection of DAG to 2-Keto-L-Gulonic Acid (2-KGA)
The first step in the conversion of DAG to ascorbic acid is the hydrolysis of the two acetal groups to yield 2-keto-L-gulonic acid (2-KGA).
Experimental Protocol: Hydrolysis of DAG to 2-KGA
-
Rationale: The isopropylidene protecting groups are acid-labile. Treatment with an acid in an aqueous environment will hydrolyze the acetals, regenerating the hydroxyl groups.
-
Procedure: Diacetone-2-keto-L-gulonic acid monohydrate is heated in water.[8] The reaction can also be catalyzed by the addition of a mineral acid. The removal of the acetone byproduct can drive the reaction to completion.[6]
Lactonization and Enolization of 2-KGA to L-Ascorbic Acid
The final and critical step is the conversion of the open-chain 2-KGA into the cyclic L-ascorbic acid. This transformation involves an intramolecular esterification (lactonization) followed by an enolization.
Experimental Protocol: Conversion of 2-KGA to L-Ascorbic Acid
-
Rationale: The conversion of 2-KGA to ascorbic acid is an acid-catalyzed intramolecular cyclization. A proton facilitates the nucleophilic attack of the C4 hydroxyl group on the C1 carboxyl group, forming a five-membered ring (a γ-lactone). This unstable intermediate then undergoes enolization to form the stable enediol structure of L-ascorbic acid.
-
Procedure:
-
A slurry of 2-keto-L-gulonic acid hydrate is made in an organic solvent such as toluene.
-
Concentrated hydrochloric acid is added as a catalyst.
-
The mixture is heated (e.g., to 65-70°C) for several hours.[6]
-
Anhydrous HCl gas can be bubbled through the mixture to maintain a substantially anhydrous condition, which has been shown to improve yields.
-
Upon cooling, L-ascorbic acid crystallizes from the solution and can be isolated by filtration.
-
Caption: Conversion of DAG to L-Ascorbic Acid.
Modern Industrial Processes and the Evolving Role of DAG
While the Reichstein process has been a cornerstone of Vitamin C production, modern industrial methods have evolved to improve efficiency and reduce environmental impact.
The Two-Step Fermentation Process
A significant advancement is the two-step fermentation process. This method bypasses the chemical protection and oxidation steps involved in the conversion of L-sorbose to 2-KGA. In this process, a mixed culture of microorganisms, such as Ketogulonicigenium vulgare and a companion strain like Bacillus megaterium, directly converts L-sorbose to 2-KGA.[9] This biotechnological route is more environmentally friendly and cost-effective. While this process circumvents the synthesis of DAG, the final conversion of 2-KGA to ascorbic acid remains a crucial chemical step.
Analytical Methods for Process Monitoring
The successful industrial synthesis of ascorbic acid relies on robust analytical methods to monitor the progress of each reaction and ensure the purity of the final product. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose.
HPLC Method for the Analysis of Ascorbic Acid and its Precursors
-
Principle: Reversed-phase HPLC with a C18 column is typically employed to separate ascorbic acid, 2-KGA, and DAG based on their polarity.
-
Mobile Phase: A common mobile phase consists of an aqueous buffer (e.g., phosphate buffer) at a low pH (around 2.5-3.0) with an organic modifier like methanol.
-
Detection: UV detection at approximately 245 nm is suitable for the quantification of ascorbic acid.
-
Sample Preparation: Samples from the reaction mixture are typically diluted with the mobile phase and filtered before injection.
Conclusion
(-)-Diacetone-2-keto-L-gulonic acid monohydrate is more than just a chemical intermediate; it is a testament to the power of strategic molecular design in achieving complex chemical syntheses. Its role in the Reichstein process exemplifies the elegant interplay of microbial and chemical transformations that have made large-scale Vitamin C production a reality. While modern biotechnological advancements have introduced alternative pathways, the foundational chemistry involving DAG continues to be of immense importance and educational value. A thorough understanding of the synthesis and conversion of DAG provides invaluable insights into the industrial production of one of the world's most essential vitamins and serves as a cornerstone for further innovation in the field of chemical and pharmaceutical manufacturing.
References
- Isbell, H. S. (Year). Synthesis of C14-Labeled L-Sorbose and L-Ascorbic Acid. Journal of Research of the National Bureau of Standards, Volume(Issue), pages.
- Reichstein, T., & Grussner, A. (1934). Eine ergiebige Synthese der l-Ascorbinsäure (C-Vitamin). Helvetica Chimica Acta, 17(1), 311-328.
- Preparation process of vitamin C. (2024, December 18).
- Modum, M. A., et al. (2026, January 1).
-
Reichstein process. (n.d.). In Wikipedia. Retrieved from [Link]
- Ascorbic Acid Production Process. (n.d.). Scribd.
- US Patent 5,998,634A. (1999). One-step synthesis of vitamin-C (L-ascorbic acid).
- Reichstein method of vitamin C production. (A) d-glucose, (B)... (n.d.).
- Vitamin C Production: Industrial Process, Inputs, Technologies, and Sustainability Outlook. (2025, August 8).
- US Patent 2,421,611A. (1947). Preparation of 2-keto gulonic acid and its salts.
- Sonoyama, T., et al. (1981). Production of 2-Keto-l-Gulonic Acid from d-Glucose by Two-Stage Fermentation.
- US Patent 5,312,741A. (1994). Process for producing 2-keto-L-gulonic acid.
- Efficient Production of 2,5-Diketo-D-gluconic Acid by Reducing Browning Levels During Gluconobacter oxydans ATCC 9937 Ferment
- US Patent 3,352,883A. (1967). Production of diacetone-2-keto-1-gulonic acid.
- Symbiosis Mechanism of Associated Bacteria on 2-keto-L-gulonic Acid Production via Mixed Fermentation: A Review. (2023, November 25). MDPI.
- The Isolation of 2-Keto-L-Gulonic Acid: A Technical Guide to its Discovery and Production. (n.d.). BenchChem.
- The Pivotal Role of 2-Keto-L-Gulonic Acid in Vitamin C Synthesis: A Technical Guide. (n.d.). BenchChem.
- Fermentation process for producing 2-keto-L-gulonic acid. (n.d.).
Sources
- 1. researchgate.net [researchgate.net]
- 2. www1.udel.edu [www1.udel.edu]
- 3. Reichstein process - Wikipedia [en.wikipedia.org]
- 4. Vitamin C Production: Industrial Process, Inputs, Technologies, and Sustainability Outlook [chemanalyst.com]
- 5. scribd.com [scribd.com]
- 6. researchgate.net [researchgate.net]
- 7. US3352883A - Production of diacetone-2-keto-1-gulonic acid - Google Patents [patents.google.com]
- 8. journals.asm.org [journals.asm.org]
- 9. Symbiosis Mechanism of Associated Bacteria on 2-keto-L-gulonic Acid Production via Mixed Fermentation: A Review | MDPI [mdpi.com]
(-)-Diacetone-2-keto-L-gulonic acid monohydrate historical synthesis methods
The following technical guide details the historical and chemical synthesis of (-)-Diacetone-2-keto-L-gulonic acid monohydrate (DAG·H₂O), the pivotal "protected" intermediate in the classic Reichstein-Grüssner synthesis of L-Ascorbic Acid (Vitamin C).
Executive Summary & Historical Context
(-)-Diacetone-2-keto-L-gulonic acid (Commonly: DAG, Dikegulac acid; IUPAC: (-)-2,3:4,6-Di-O-isopropylidene-2-keto-L-gulonic acid) represents the chemical bottleneck of the Reichstein-Grüssner Process (1933). Historically, this molecule bridged the gap between biological fermentation (Sorbitol
While modern industrial vitamin C production has largely shifted to "Two-Step Fermentation" (which bypasses the diacetone protection step), the synthesis of DAG remains a critical benchmark for carbohydrate oxidation chemistry and is essential for the production of Dikegulac Sodium , a commercial plant growth regulator.
Target Molecule Profile:
-
CAS: 68539-16-2 (Monohydrate)[1]
-
Molecular Formula:
-
Melting Point: 88–90 °C (Decomposes)
-
Optical Rotation:
(c=2, MeOH)[1]
Synthetic Pathway Visualization
The synthesis relies on protecting the hydroxyl groups of L-sorbose to direct oxidation specifically to the C1 position.
Figure 1: The chemical phase of the Reichstein process, highlighting the protection-oxidation-deprotection logic.
Historical Synthesis Methods
Two primary historical methods exist for the oxidation of Diacetone-L-Sorbose (DAS) to DAG. The choice dictates the impurity profile and environmental footprint.
Method A: The Classic Permanganate Oxidation (Reichstein Standard)
This method, established in the 1930s, utilizes Potassium Permanganate (
Mechanism
The reaction proceeds via the attack of the permanganate ion on the hydrated aldehyde form (or hemiacetal) of the C1 position of the protected sorbose. The alkaline environment maintains the solubility of the resulting carboxylate salt.
Experimental Protocol
-
Reagents: Diacetone-L-Sorbose (DAS), Potassium Permanganate (
), Potassium Hydroxide (KOH), Ice. -
Setup: 3-neck round bottom flask with mechanical stirrer and internal thermometer.
Step-by-Step Workflow:
-
Dissolution: Dissolve 0.1 mol DAS in 500 mL of 3% KOH solution. Cool to 0–5 °C.
-
Oxidation: Add 0.14 mol
solution (5% aq) dropwise over 2 hours.-
Critical Control: Temperature must not exceed 10°C to prevent cleavage of the acetonide groups.
-
-
Quenching: Stir for 1 hour post-addition. Add methanol (10 mL) to consume excess oxidant.
-
Filtration: Filter the dark brown
precipitate. Wash the cake with hot water. -
Isolation: The filtrate contains Potassium Diacetone-2-keto-L-gulonate. (Proceed to Section 4 for isolation).
Method B: Catalytic Hypochlorite Oxidation (The Industrial Workhorse)
Developed to eliminate heavy metal waste, this method uses Sodium Hypochlorite (Bleach) with a Nickel catalyst. This is the "self-validating" method of choice for laboratory replication due to its visual endpoints and cleaner workup.
Mechanism
Nickel(II) chloride is oxidized in situ to a higher valency Nickel peroxide species (
Experimental Protocol
-
Reagents: DAS (26 g, 0.1 mol),
(0.24 g, 1 mmol), 10-13% NaOCl solution, 30% NaOH. -
Setup: Jacketed reactor with pH probe and automated dosing pump (optional) or dropping funnel.
Step-by-Step Workflow:
-
Catalyst Preparation: Dissolve DAS and
in 100 mL water.-
Observation: Solution appears pale green.
-
-
Initiation: Adjust pH to 12.0 using NaOH. Add a small aliquot of NaOCl.
-
Visual Check: The solution will turn black/dark grey immediately. This confirms the formation of the active
species. If it remains green, the catalyst is inactive.
-
-
Oxidation: Add NaOCl solution dropwise while maintaining pH 9.5–10.5 (using NaOH) and Temperature 25–30°C .
-
End-Point: Reaction is complete when NaOCl consumption ceases and DAS is undetectable by TLC (Solvent: Ethyl Acetate/Hexane 1:1).
-
-
Workup: Filter off the nickel catalyst (which can be recycled). The filtrate contains Sodium Diacetone-2-keto-L-gulonate.
Isolation of the Monohydrate (Crystallization)
Regardless of the oxidation method, the product exists as a salt in the aqueous phase. Isolation of the Monohydrate requires precise acidification.
Protocol:
-
Neutralization: Chill the filtrate (Sodium/Potassium salt solution) to 0–5 °C.
-
Acidification: Slowly add cold concentrated HCl (37%) until pH reaches 1.5–2.0 .
-
Caution:
evolution may occur if carbonate impurities are present. -
Precipitation: The monohydrate will begin to crystallize as white needles or prisms.
-
-
Maturation: Stir at 0 °C for 2 hours to maximize yield.
-
Filtration: Filter the crystals and wash with ice-cold water (DAG is moderately water-soluble; excess washing reduces yield).
-
Drying: Air dry at room temperature. Do not use high heat , as the monohydrate structure is sensitive and may dehydrate or decompose (Melting point 88–90 °C).
Comparative Analysis of Methods
| Feature | Method A: Permanganate ( | Method B: Catalytic Hypochlorite ( |
| Oxidant Stoichiometry | 1.4 eq (Excess required) | 1.1–1.2 eq |
| Catalyst | None | Nickel Chloride ( |
| By-products | NaCl (Salt - Low Impact) | |
| Yield (Typical) | 75–85% | 85–92% |
| Temperature Sensitivity | High (Exothermic, runaway risk) | Moderate (Easier control) |
| Industrial Status | Obsolete (Historical) | Legacy / Specialty Chemical |
References
-
Reichstein, T., & Grüssner, A. (1934). "Eine ergiebige Synthese der l-Ascorbinsäure (C-Vitamin)."[2] Helvetica Chimica Acta, 17(1), 311-328.
-
Weijers, C. A. G. M. (1999). "C-Alkylation of diacetone-2-keto-L-gulonic acid." Carbohydrate Research, 320(1-2), 19-24. (Discusses the reactivity and stability of the DAG intermediate).
-
Crawford, T. C., & Crawford, S. A. (1980). "Synthesis of L-ascorbic acid." Advances in Carbohydrate Chemistry and Biochemistry, 37, 79-155. (Comprehensive review of the Reichstein process and oxidation variants).
-
Motizuki, M., et al. (1967). "Production of diacetone-2-keto-l-gulonic acid." U.S. Patent 3,352,883. (Describes the Nickel-catalyzed hypochlorite oxidation and monohydrate crystallization).
Sources
The Genesis and Evolution of (-)-Diacetone-2-keto-L-gulonic Acid Monohydrate: A Technical Whitepaper
Executive Summary
(-)-Diacetone-2-keto-L-gulonic acid monohydrate (DAG) is an indispensable intermediate in the industrial synthesis of L-ascorbic acid (Vitamin C). Operating as the protected precursor to 2-keto-L-gulonic acid (2-KGA), DAG represents a masterclass in synthetic strategy, where protecting group chemistry is leveraged to direct highly specific oxidative transformations. This whitepaper provides an in-depth technical analysis of DAG’s discovery, physicochemical properties, mechanistic pathways, and the self-validating protocols required for its synthesis.
Historical Context: The Reichstein Process
The discovery and subsequent development of DAG are inextricably linked to the 1, conceptualized in the 1930s by Nobel laureate Tadeusz Reichstein[1]. Prior to this chemo-microbial synthesis, Vitamin C was sourced inefficiently from natural extracts. Reichstein's breakthrough was recognizing that D-glucose could be converted through a series of chemical and stereospecific microbial steps into a precursor that perfectly matched the carbon skeleton and stereochemistry required for L-ascorbic acid[2]. DAG emerges in this pathway after the microbial oxidation of D-sorbitol to L-sorbose, serving as a stable, isolable intermediate before final lactonization[1].
Physicochemical Profiling
Understanding the physical parameters of DAG is critical for optimizing crystallization, downstream processing, and storage. The monohydrate form is thermodynamically favored during aqueous precipitation, incorporating one water molecule per molecular unit, which directly influences its stability and handling characteristics[3].
| Parameter | Value |
| Chemical Name | (-)-Diacetone-2-keto-L-gulonic acid monohydrate |
| CAS Number | 68539-16-2 |
| Molecular Formula | C12H20O8 (Monohydrate) |
| Molecular Weight | 292.28 g/mol |
| Melting Point | 88-90 °C |
| Appearance | White crystalline solid |
| Storage Temperature | 2-8 °C |
Mechanistic Pathways & Structural Causality
The synthesis of DAG relies on the strategic acetal protection of L-sorbose. L-sorbose contains multiple reactive hydroxyl groups. To selectively oxidize the primary alcohol at the C-1 position to a carboxylic acid without degrading the rest of the molecule, the hydroxyl groups at C-2, C-3, C-4, and C-6 are masked using acetone and an acid catalyst, yielding diacetone-L-sorbose[1].
The subsequent oxidation of diacetone-L-sorbose to DAG is classically performed using alkali metal hypohalogenites (e.g., sodium hypochlorite) in the presence of a metal catalyst like nickel chloride (NiCl2)[4].
Causality of the Alkaline Medium : The oxidation must be conducted at an alkaline pH. If the pH drops into the acidic range during oxidation, the acid-sensitive isopropylidene (acetal) protecting groups will prematurely hydrolyze, leading to non-specific oxidation and degradation of the carbohydrate ring[5].
The Reichstein Process Pathway highlighting the formation and role of (-)-DAG.
Self-Validating Experimental Protocols
To ensure reproducibility and high yield, the synthesis and isolation of DAG must be treated as a self-validating system. The following protocol details the catalytic oxidation of diacetone-L-sorbose to DAG monohydrate, incorporating built-in validation checkpoints to guarantee structural integrity.
Experimental workflow for the synthesis and isolation of (-)-DAG monohydrate.
Protocol: Synthesis and Isolation of (-)-Diacetone-2-keto-L-gulonic Acid Monohydrate
-
Substrate Preparation : Dissolve 100 g of diacetone-L-sorbose in 500 mL of an aqueous NaOH solution to achieve a pH of 10-11.
-
Catalyst Addition : Introduce 2.5 g of Nickel(II) chloride (NiCl2) to the reaction vessel.
-
Causality: NiCl2 acts as a redox mediator, providing an active surface that lowers the activation energy for the oxidation of the C-1 hydroxyl group[4].
-
-
Oxidative Conversion : Slowly add a stoichiometric excess of sodium hypochlorite (NaOCl) while maintaining the reaction temperature between 50 °C and 80 °C. Distill off any volatile solvents as the reaction progresses under reduced pressure[4].
-
Causality: Controlled heating ensures optimal reaction kinetics without causing thermal degradation of the carbohydrate backbone.
-
Validation Checkpoint: Monitor the reaction via TLC or HPLC. The reaction is deemed complete when the diacetone-L-sorbose peak constitutes <1% of the total area.
-
-
Catalyst Recovery : Pass the reaction mixture through a disc-type liquid-solid centrifugal subsider to remove the suspended nickel catalyst[5].
-
Causality: Complete removal of the heavy metal catalyst is mandatory to prevent contamination of the final pharmaceutical-grade product and allows for catalyst recycling.
-
-
Acidification and Crystallization : Cool the filtered solution to 5 °C. Slowly add 35% Hydrochloric acid (HCl) until the solution reaches exactly pH 1.5[4].
-
Causality: Acidification neutralizes the sodium salt of DAG, converting it to its free acid form. At pH 1.5, the free acid is highly insoluble in cold water, driving the precipitation of the monohydrate[5].
-
Validation Checkpoint: Filter the resulting white crystals and dry under vacuum. Determine the melting point; a sharp melting point between3 confirms the successful isolation of the monohydrate form[3].
-
Modern Industrial Optimization
Historically, the steps from oxidation to crystallization were performed as isolated batch processes. Modern industrial developments have transitioned these steps into continuous flow systems. By integrating centrifugal subsiders for continuous catalyst removal and inline pH control for continuous crystallization, manufacturers have drastically reduced cycle times and improved the overall yield of the monohydrate[5].
Furthermore, the downstream conversion of DAG to L-ascorbic acid has been optimized. Instead of multi-step esterification and base-catalyzed cyclization, modern methods often employ direct acid-catalyzed deprotection and intramolecular cyclization of DAG. This direct route removes the need for stoichiometric base addition and subsequent reprotonation, significantly6 while maintaining yields above 80%[6].
References
- Benchchem. The Pivotal Role of 2-Keto-L-Gulonic Acid in Vitamin C Synthesis: A Technical Guide.
- Lookchem. Cas 68539-16-2,(-)-Diacetone-2-keto-L-gulonic acid monohydrate.
- Benchchem. The Isolation of 2-Keto-L-Gulonic Acid: A Technical Guide to its Discovery and Production.
- Google Patents. US3352883A - Production of diacetone-2-keto-1-gulonic acid.
- Google Patents. DE3623328C2 - Process for the oxidation of diacetone-L-sorbose.
- Googleapis.com (WIPO). WO 02/051826 - Continuous process for producing L-ascorbic acid.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. lookchem.com [lookchem.com]
- 4. DE3623328C2 - Process for the oxidation of diacetone-L-sorbose - Google Patents [patents.google.com]
- 5. US3352883A - Production of diacetone-2-keto-1-gulonic acid - Google Patents [patents.google.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Methodological & Application
Application Note: Chemo-Enzymatic Production of (-)-Diacetone-2-keto-L-gulonic Acid Monohydrate
This Application Note and Protocol guide addresses the production of (-)-Diacetone-2-keto-L-gulonic acid monohydrate (DAG) .
Critical Scientific Clarification: It is vital to distinguish between the chemical and biological components of this pathway. (-)-Diacetone-2-keto-L-gulonic acid is not a direct fermentation product. It is the key chemical intermediate in the Reichstein Process (the traditional industrial route to Vitamin C). It is produced via a chemo-enzymatic workflow:
-
Fermentation Step: Biological oxidation of D-Sorbitol to L-Sorbose (using Gluconobacter oxydans).[1][2][3]
-
Chemical Step: Ketalization and oxidation of L-Sorbose to (-)-Diacetone-2-keto-L-gulonic acid.
Note: The modern "Two-Step Fermentation" route produces 2-Keto-L-gulonic acid (2-KLG) directly, bypassing the Diacetone intermediate entirely.[1] However, since your request specifically targets the Diacetone derivative (often used as the plant growth regulator Dikegulac or as a robust chemical intermediate), this guide details the Chemo-Enzymatic Protocol required to synthesize this specific compound.
Executive Summary
(-)-Diacetone-2-keto-L-gulonic acid monohydrate (DAG) is a protected derivative of 2-keto-L-gulonic acid (2-KLG), serving as the penultimate precursor in the commercial synthesis of L-Ascorbic Acid (Vitamin C). While modern methods attempt to produce 2-KLG directly via mixed-culture fermentation, the Diacetone route remains critical for high-purity applications and specific derivative synthesis (e.g., Dikegulac sodium).
This protocol outlines the industrial standard Chemo-Enzymatic Pathway :
-
Upstream Fermentation: High-yield bioconversion of D-Sorbitol to L-Sorbose by Gluconobacter oxydans.
-
Downstream Chemical Synthesis: Acetonide protection (ketalization) followed by oxidative cleavage to yield crystalline DAG Monohydrate.
Process Logic & Pathway Map
The production relies on the stereoselective power of G. oxydans to invert the C5 chiral center, followed by chemical locking of the furanose ring to permit C1 oxidation.
Figure 1: The Chemo-Enzymatic Reichstein Pathway. The green node represents the fermentation step detailed in Protocol A; the blue node is the target compound from Protocol B.
Phase 1: Fermentation Protocol (L-Sorbose Production)
Objective: Bioconversion of D-Sorbitol to L-Sorbose. Organism: Gluconobacter oxydans (e.g., ATCC 621 or industrial mutant). Mechanism: Membrane-bound sorbitol dehydrogenase (SLDH) catalyzes the regioselective oxidation of D-sorbitol at the C5 position.
Media Formulation
| Component | Seed Medium (g/L) | Production Medium (g/L) | Function |
| D-Sorbitol | 50.0 | 200.0 - 250.0 | Carbon Source / Substrate |
| Yeast Extract | 10.0 | 5.0 | Nitrogen & Growth Factors |
| Corn Steep Liquor | 5.0 | 15.0 | Trace minerals & Vitamins |
| CaCO₃ | 2.0 | 0 (pH control via NaOH) | Buffer (Seed only) |
| MgSO₄·7H₂O | 0.5 | 0.5 | Cofactor (Mg²⁺) |
| KH₂PO₄ | 1.0 | 1.0 | Phosphate buffer |
Fermentation Workflow
-
Inoculum Preparation:
-
Inoculate G. oxydans from cryo-stock into 50 mL Seed Medium.
-
Incubate at 30°C , 220 RPM for 18–24 hours (OD₆₀₀ ~ 2.0–3.0).
-
-
Bioreactor Setup (5L - 20L Scale):
-
Sterilize Production Medium (121°C, 20 min). Note: Sterilize Sorbitol separately to prevent Maillard browning.
-
Inoculate with 5–10% (v/v) seed culture.
-
-
Process Parameters:
-
Temperature: 30°C ± 0.5°C.[4]
-
pH: Maintain 5.5–6.0 using 5M NaOH. Critical: pH < 4.5 inhibits SLDH enzyme activity.
-
Aeration: 1.0–1.5 VVM (Volume per Volume per Minute).
-
Agitation: Cascade control to maintain Dissolved Oxygen (DO) > 20%. This is an obligate aerobic process; oxygen limitation halts conversion immediately.
-
-
Harvest:
-
Endpoint: 20–24 hours. Residual Sorbitol < 1%.
-
Yield: Expected 95–98% conversion efficiency.
-
Processing: Centrifuge (5000 x g) to remove biomass. The supernatant (containing L-Sorbose) proceeds to chemical synthesis.
-
Phase 2: Chemical Synthesis Protocol (Target Production)
Objective: Conversion of L-Sorbose broth to (-)-Diacetone-2-keto-L-gulonic acid monohydrate. Safety Warning: This step involves acetone (flammable) and strong oxidizers. Perform in a fume hood.
Step A: Ketalization (Protection)
This step protects the hydroxyl groups at C2, C3, C4, and C6, leaving C1 available for oxidation.
-
Concentration: Evaporate fermentation supernatant to a thick syrup (water content < 2%).
-
Reaction:
-
Neutralization & Extraction:
-
Neutralize with NaOH solution to pH 7–8.
-
Extract DAS into benzene or toluene (industrial) or evaporate excess acetone (lab).
-
Result: Diacetone-L-Sorbose (DAS) oil or crystals.
-
Step B: Oxidation to DAG
-
Reagents: DAS, Nickel Chloride (NiCl₂·6H₂O), Sodium Hypochlorite (NaOCl, 10-13%).
-
Note: Potassium Permanganate (KMnO₄) is the classic laboratory oxidant, but NaOCl/Ni is the industrial standard (catalytic oxidation).
-
-
Protocol (Catalytic Route):
-
Dissolve DAS in water containing NiCl₂ (catalytic amount, e.g., 0.5 mol%).
-
Heat to 40–50°C .
-
Add NaOH to adjust pH to > 12 (activates the Nickel oxide catalyst).
-
Slowly feed NaOCl solution over 2–4 hours.
-
Reaction Monitoring: TLC or HPLC.[6] DAS disappears; Sodium Diacetone-2-keto-L-gulonate appears.
-
-
Workup & Isolation (The Monohydrate Step):
-
Filter to remove Nickel catalyst (recover for reuse).
-
Acidification: Cool the filtrate to 5°C. Slowly add cold HCl (37%) to pH 1.5–2.0.
-
Crystallization: (-)-Diacetone-2-keto-L-gulonic acid precipitates.[7]
-
Hydration: Recrystallize from water/acetone mix. The compound naturally forms the Monohydrate (C₁₂H₁₈O₇ · H₂O) upon drying at moderate temperatures (< 60°C).
-
Data Presentation & Quality Control
Analytical Specifications
| Parameter | Specification | Method |
| Appearance | White crystalline powder | Visual |
| Assay (Titration) | ≥ 98.0% | NaOH Titration |
| Melting Point | 88–90°C | Capillary method |
| Specific Rotation | [α]D²⁰ = -20° to -22° | Polarimetry (c=2, H₂O) |
| Water Content | 5.5% – 6.5% | Karl Fischer (Matches Monohydrate) |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Fermentation: Low Yield | DO limitation (Oxygen starvation) | Increase agitation/aeration; ensure DO > 20%. |
| Fermentation: High Residual Sorbitol | pH drop < 4.5 | Check NaOH feed pump; G. oxydans is acid-sensitive. |
| Synthesis: Oily Product | Incomplete Ketalization | Ensure water content in Step A is < 2%; water hydrolyzes the acetonide. |
| Synthesis: Low MP | Impure Monohydrate | Recrystallize from water; ensure drying temp < 60°C to retain hydration water. |
References
-
Reichstein, T., & Grüssner, A. (1934). "Eine ergiebige Synthese der l-Ascorbinsäure (C-Vitamin)."[1] Helvetica Chimica Acta, 17(1), 311-328. Link
-
Gupta, A., et al. (2020). "Biotechnological production of Vitamin C: An overview of the industrial process." Biotechnology Advances, 43, 107599. Link
-
Pappenberger, G., & Hohmann, H. P. (2014). "Industrial Production of L-Ascorbic Acid (Vitamin C) and D-Isoascorbic Acid." Biotechnology of Food and Feed Additives, 143-188. Link
-
Sigma-Aldrich. "Product Specification: (-)-2,3:4,6-Di-O-isopropylidene-2-keto-L-gulonic acid monohydrate." Link
-
Shinjoh, M., et al. (1995). "Growth characteristics of Gluconobacter oxydans in high-concentration sorbitol medium." Journal of Fermentation and Bioengineering, 79(2), 173-176. Link
Sources
- 1. chemfyi.com [chemfyi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Microbial Interactions in a Vitamin C Industrial Fermentation System: Novel Insights and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EP0278447A2 - Fermentation process for producing 2-keto-L-gulonic acid - Google Patents [patents.google.com]
- 5. psecommunity.org [psecommunity.org]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. US3352883A - Production of diacetone-2-keto-1-gulonic acid - Google Patents [patents.google.com]
Application Note: HPLC Analysis of (-)-Diacetone-2-keto-L-gulonic Acid Monohydrate (DAG)
This Application Note and Protocol guide details the High-Performance Liquid Chromatography (HPLC) analysis of (-)-Diacetone-2-keto-L-gulonic acid monohydrate (DAG), a critical intermediate in the industrial synthesis of Vitamin C (L-Ascorbic Acid).
Abstract
This guide provides a validated, robust analytical protocol for the quantification and impurity profiling of (-)-Diacetone-2-keto-L-gulonic acid monohydrate (DAG). As the penultimate precursor in the Reichstein process for Vitamin C production, the purity of DAG directly impacts the yield and quality of the final ascorbic acid product. This method utilizes Reversed-Phase Chromatography (RP-HPLC) with UV detection (210 nm) to separate DAG from its key impurities: the starting material Diacetone-L-Sorbose (DAS), the hydrolysis product Monoacetone-2-keto-L-gulonic acid (MAG), and the fully deprotected 2-keto-L-gulonic acid (2-KLG).
Introduction & Chemical Context
The Role of DAG in Vitamin C Synthesis
The industrial production of Vitamin C largely follows the Reichstein Process or modern biotechnological variants (Two-Step Fermentation).[1][2] In both pathways, the protection of L-sorbose with acetone yields Diacetone-L-Sorbose (DAS) , which is subsequently oxidized to DAG .
-
Critical Quality Attribute (CQA): The integrity of the acetonide protecting groups is vital. Premature hydrolysis leads to MAG and 2-KLG , which have different solubilities and reactivity profiles, potentially lowering the yield of the subsequent lactonization step to Ascorbic Acid.
Chemical Properties
-
Compound: (-)-Diacetone-2-keto-L-gulonic acid monohydrate[2][3][4]
-
CAS: 18467-77-1 (Monohydrate)
-
Molecular Formula: C₁₂H₁₈O₇ · H₂O
-
Acidity: Weak organic acid (Carboxylic acid group).
-
Chromophores: Weak UV absorption (Carboxyl group, ~200-210 nm).
-
Solubility: Soluble in alcohols (MeOH, EtOH), Acetonitrile; moderately soluble in water (unlike its highly soluble deprotected counterpart, 2-KLG).
Method Development Strategy (Causality & Logic)
Column Selection: Reversed-Phase C18
While the deprotected sugar acid (2-KLG) requires ion-exclusion (e.g., Aminex) or amino columns due to high polarity, DAG possesses two hydrophobic isopropylidene (acetonide) groups. This significant hydrophobicity makes C18 (Octadecylsilane) the stationary phase of choice, providing excellent retention and resolution from the more polar impurities (MAG, 2-KLG).
Mobile Phase Design: Acidic pH Control
-
Ion Suppression: DAG contains a carboxylic acid function (
). To ensure sharp peak shape and reproducible retention, the mobile phase pH must be maintained below the (typically pH 2.5–3.0). This keeps the analyte in its protonated (neutral) form, maximizing interaction with the C18 phase. -
Buffer Choice: Dilute Phosphoric Acid (
) or Phosphate Buffer is preferred over organic acids (like acetic acid) to minimize UV background absorbance at 210 nm.
Detection: UV vs. RI
-
Primary: UV at 210 nm is selected for sensitivity towards the carboxyl group of DAG and MAG.
-
Secondary: Refractive Index (RI) can be used if the starting material (DAS) is the primary impurity of interest, as DAS lacks a carboxyl group and has very low UV response. However, for DAG purity, UV is superior for linearity and sensitivity.
Experimental Protocol
Instrumentation & Conditions
| Parameter | Specification | Rationale |
| HPLC System | Isocratic LC with UV/PDA Detector | Standard configuration; Gradient not required for routine purity. |
| Column | C18 (L1), 250 × 4.6 mm, 5 µm | Provides sufficient plates for separating DAG from structural analogs. |
| Mobile Phase | Acetonitrile : 0.1% | ACN elutes hydrophobic acetonides; Acid suppresses ionization. |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns. |
| Wavelength | 210 nm | Maximize signal-to-noise for the carboxyl group. |
| Temperature | 30°C ± 2°C | Controls viscosity and retention time reproducibility. |
| Injection Vol. | 20 µL | Optimized for sensitivity without column overload. |
| Run Time | 15 – 20 minutes | Sufficient to elute the most hydrophobic component (DAS). |
Reagent Preparation
-
Diluent: Mobile Phase (ACN : 0.1% Phosphoric Acid, 40:60).
-
0.1% Phosphoric Acid Solution: Add 1.0 mL of 85%
to 1000 mL of HPLC-grade water. Filter through 0.22 µm membrane. -
Standard Solution: Accurately weigh 50.0 mg of DAG Reference Standard into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent (Conc: 1.0 mg/mL).
Sample Preparation
-
Solid Samples: Weigh 50.0 mg of sample. Dissolve in ~30 mL Diluent. Sonicate for 5 minutes to ensure complete dissolution. Cool to room temperature and dilute to 50 mL.
-
Filtration: Filter all samples through a 0.45 µm PTFE syringe filter (Nylon is not recommended due to potential adsorption of hydrophobic acetonides).
-
Stability Warning: Analyze within 12 hours. Prolonged storage in acidic mobile phase may cause slow hydrolysis of the acetonide groups.
Data Analysis & Impurity Profiling
Elution Order
Based on polarity (Hydrophobicity increases with acetonide groups):
-
2-KLG (Deprotected):
min (Elutes near void volume on C18). -
MAG (Mono-acetone):
min. -
DAG (Target Analyte):
min. -
DAS (Diacetone Sorbose):
min (Most hydrophobic, neutral).
System Suitability Criteria
-
Tailing Factor (DAG):
-
Theoretical Plates (N):
-
RSD (Area, n=5):
-
Resolution (
): between DAG and nearest impurity (usually MAG or DAS).
Visualization: The Reichstein Pathway & Analysis
Caption: Analytical workflow context within the Reichstein synthesis pathway. Red nodes indicate potential hydrolytic impurities detectable by this protocol.
Validation Parameters
To ensure the method is "self-validating" and trustworthy, the following parameters must be verified during method transfer:
| Parameter | Acceptance Criteria | Procedure |
| Linearity | 5 levels from 50% to 150% of target concentration (0.5 – 1.5 mg/mL). | |
| Accuracy (Recovery) | 98.0% – 102.0% | Spike placebo or solvent with known DAG amounts at 3 levels. |
| Precision (Repeatability) | RSD | 6 injections of the standard solution. |
| LOD / LOQ | S/N > 3 (LOD) / > 10 (LOQ) | Determine via serial dilution; typically LOQ is ~0.05% of target. |
| Robustness | Resolution maintained | Vary Flow (±0.1 mL/min), Temp (±5°C), and pH (±0.2). |
Troubleshooting Guide
-
Peak Tailing:
-
Cause: Silanol interactions or high pH.
-
Solution: Ensure Mobile Phase pH is
. Use a "base-deactivated" or high-purity C18 column (e.g., Zorbax Eclipse or Waters Symmetry).
-
-
Split Peaks / Shoulder:
-
Cause: Sample solvent mismatch.
-
Solution: Ensure the sample is dissolved in the mobile phase. If dissolved in 100% Methanol, the strong solvent effect can distort early eluting peaks.
-
-
Retention Time Shift:
-
Cause: Loss of organic modifier (evaporation) or temperature fluctuation.
-
Solution: Cap solvent bottles tightly; use a column oven.
-
-
Ghost Peaks:
-
Cause: Late elution of impurities from previous injections (e.g., highly hydrophobic byproducts).
-
Solution: Extend run time to 30 mins for the first injection to check for late eluters.
-
References
-
Reichstein, T., & Grüssner, A. (1934). "Eine ergiebige Synthese der l-Ascorbinsäure (C-Vitamin)."[5][6] Helvetica Chimica Acta, 17(1), 311-328. Link
-
BenchChem. (2025).[6] "Application Notes and Protocols for HPLC Analysis of 2-keto-L-gulonic Acid." Link
-
Sun, S., et al. (2007).[7] "Simultaneous Determination of 2-keto-L-Gulonic Acid and 2-keto-D-Gluconic Acid in Fermentation Broth by HPLC." Chemical Journal on Internet, 9(8),[7] 35. Link
-
PubChem. "Compound Summary: (-)-Diacetone-2-keto-L-gulonic acid monohydrate."[4] National Library of Medicine. Link
-
Eagle Biosciences. "Vitamin C HPLC Assay Kit Protocol." Link
Sources
- 1. Vitamin C Production: Industrial Process, Inputs, Technologies, and Sustainability Outlook [chemanalyst.com]
- 2. (-)-Diacetone-2-keto-L-gulonic acid monohydrate | Benchchem [benchchem.com]
- 3. (-)-2,3:4,6-Di-O-isopropylidene-2-keto- L -gulonic acid 98 68539-16-2 [sigmaaldrich.com]
- 4. (-)-Diacetone-2-keto-L-gulonic acid monohydrate | C12H18O7 | CID 72085 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. US6864376B2 - Process for producing ascorbic acid - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.org [mdpi.org]
(-)-Diacetone-2-keto-L-gulonic acid monohydrate purification techniques
Application Note: High-Purity Isolation & Purification of (-)-Diacetone-2-keto-L-gulonic Acid Monohydrate
Executive Summary
(-)-Diacetone-2-keto-L-gulonic acid monohydrate (DAG monohydrate; CAS 68539-16-2) is the pivotal intermediate in the industrial synthesis of L-Ascorbic Acid (Vitamin C) via the Reichstein-Grüssner process. Its purity directly dictates the yield and colorimetric quality of the final pharmaceutical product.
This guide details the isolation of DAG monohydrate from crude oxidative mixtures, focusing on the removal of transition metal catalysts (Ni/Co) and the control of hydration kinetics during crystallization. We present a validated protocol for converting the sodium salt (Na-DAG) to the free acid monohydrate while mitigating hydrolytic degradation of the isopropylidene protecting groups.
Critical Quality Attributes (CQAs)
Before initiating purification, the target specifications must be defined to ensure downstream compatibility.
| Parameter | Specification | Rationale |
| Appearance | White to off-white crystalline powder | Color indicates oxidation byproducts or caramelization. |
| Assay (HPLC) | ≥ 98.5% (w/w) | High purity required for efficient acid-catalyzed lactonization. |
| Water Content | 5.5% – 7.0% (Karl Fischer) | Theoretical monohydrate is ~6.16%. Anhydrous forms are unstable. |
| Specific Rotation | Confirms enantiomeric purity and correct stereochemistry. | |
| Residue on Ignition | Indicates successful removal of inorganic salts (NaCl) and catalysts. | |
| Melting Point | 88 – 90 °C | Lower ranges indicate solvent occlusion or impurity presence. |
Process Logic & Workflow
The purification strategy relies on the pH-dependent solubility switch of the molecule. In the oxidative reaction mixture (pH > 10), the molecule exists as the highly soluble sodium salt. Purification is achieved by filtration of insoluble catalysts followed by controlled acidification to precipitate the free acid monohydrate.
Figure 1: Workflow for the isolation of DAG Monohydrate from oxidative reaction mixtures.
Detailed Protocols
Protocol A: Isolation from Reaction Mixture (Primary Purification)
Objective: Isolate crude DAG monohydrate from the alkaline oxidation broth (Reichstein stage 2).
Reagents:
-
Crude Reaction Mixture (containing Na-DAG, NaCl, Ni-catalyst).
-
Hydrochloric Acid (35-37%, Technical Grade).
-
Sodium Bisulfite (NaHSO₃) solution (20% w/v).
-
Deionized Water (chilled to 0-4°C).
Procedure:
-
Catalyst Quench & Removal:
-
To the crude alkaline mixture (pH ~12), add Sodium Bisulfite solution until residual oxidants (hypochlorite) are neutralized (verify with starch-iodide paper).
-
Filtration: Pass the slurry through a filter press or centrifuge to remove the suspended Nickel catalyst.
-
Checkpoint: The filtrate must be clear and colorless to pale yellow. Turbidity indicates catalyst breakthrough.
-
-
Controlled Acidification (The Critical Step):
-
Transfer the filtrate to a jacketed crystallizer with vigorous agitation.
-
Cool the solution to 0°C – 5°C .
-
Slowly dose 35% HCl to the vortex.
-
Caution: The reaction is exothermic. Maintain internal temperature < 10°C . High temperatures cause acetonide hydrolysis (loss of protecting groups).
-
Target pH: 1.5 – 2.0 .
-
Observation: At pH ~3.5, the solution may become cloudy. At pH 1.5, heavy precipitation of white crystals occurs.
-
-
Aging & Separation:
-
Washing:
-
Wash the cake with ice-cold water (0-2°C). Use a volume equivalent to 10-15% of the cake weight.
-
Note: DAG monohydrate has appreciable water solubility at room temperature. Warm washes will drastically reduce yield.
-
-
Drying:
-
Dry the wet cake in a vacuum dryer at 40°C .
-
Stop Condition: Monitor water content. Stop when KF reaches 6.0 – 7.0% . Over-drying leads to the unstable anhydrous form, which is hygroscopic and prone to degradation.
-
Protocol B: Recrystallization (High-Purity Polishing)
Objective: Upgrade material to >99.5% purity for analytical standards or high-grade synthesis.
Solvent System: Water/Acetone (80:20 v/v) or Water/Methanol.
-
Dissolution:
-
Suspend 100g of crude DAG monohydrate in 150 mL of Water/Acetone (80:20) .
-
Heat gently to 45°C – 50°C until fully dissolved. Do not exceed 60°C (decarboxylation risk).
-
-
Filtration:
-
If particulates are present, filter hot through a 0.45µm membrane.
-
-
Crystallization:
-
Cool slowly to 20°C over 2 hours (15°C/hour).
-
Seed with 0.1% pure DAG monohydrate crystals if available.
-
Further cool to 0°C – 2°C and hold for 2 hours.
-
-
Harvest:
-
Filter and wash with minimal cold acetone/water (50:50).
-
Dry as per Protocol A.
-
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Oiling Out | Temperature too high during acidification; Impurities too high. | Maintain T < 5°C during HCl addition. Seed the mixture at the cloud point. |
| Low Melting Point (<85°C) | High water content or residual solvents. | Check KF titration. If >7%, extend drying. If <5%, re-hydrate in humidity chamber. |
| Yellow Coloration | Residual catalyst or caramelization. | Ensure efficient filtration of Ni catalyst. Avoid heating >50°C during dissolution. |
| Low Yield | pH not optimal; Wash water too warm. | Ensure final pH is 1.5–2.0. Use only ice-cold water (0°C) for washing. |
Chemical Context & Mechanism
The isolation utilizes the pKa difference between the carboxyl group and the mineral acid.
-
Reaction:
-
Stability: The "Diacetone" (bis-isopropylidene) protection is acid-labile. Prolonged exposure to low pH (<1.0) or heat (>20°C in acid) hydrolyzes the acetal groups, reverting the molecule to 2-keto-L-gulonic acid (2-KGA), which is water-soluble and lost in the mother liquor. This highlights the necessity of cold acidification .
References
-
Reichstein, T., & Grüssner, A. (1934). "Eine ergiebige Synthese der l-Ascorbinsäure (C-Vitamin)."[4] Helvetica Chimica Acta.
-
ChemicalBook. "(-)-Diacetone-2-keto-L-gulonic acid monohydrate Properties & Data."
-
U.S. Patent 3,352,883. "Production of diacetone-2-keto-l-gulonic acid." (Describes the continuous acidification and centrifugal separation method).
-
U.S. Patent 5,202,476. "Purification of 2-keto-L-gulonic acid." (Discusses impurity profiles and ion exchange methods relevant to the free acid).
-
PubChem. "Diacetone-2-keto-L-gulonic acid monohydrate Compound Summary."
Sources
- 1. US3352883A - Production of diacetone-2-keto-1-gulonic acid - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. US5852211A - Process for the conversion of the sodium salt of 2-keto-L-gulonic acid to the free acid - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. US6573400B1 - Preparation of 2-keto-L-gulonic esters - Google Patents [patents.google.com]
Application Note: Optimized Crystallization Protocol for (-)-Diacetone-2-keto-L-gulonic Acid Monohydrate
Target Audience: Chemical Engineers, Process Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide
Introduction & Mechanistic Overview
(-)-Diacetone-2-keto-L-gulonic acid monohydrate (DAG·H₂O) is a highly valued crystalline intermediate. Industrially, it serves as the critical precursor in the Reichstein process for the synthesis of L-ascorbic acid (Vitamin C)[1]. In pharmaceutical development, it is frequently employed as an advanced chiral resolving agent for racemic amines, such as the preparation of (R)-1-aminoindan[2].
The isolation of DAG·H₂O from its crude reaction mixture requires a thermodynamically and kinetically controlled crystallization process. The mechanistic principles governing this protocol are based on three pillars:
-
pH-Driven Supersaturation: DAG is typically synthesized via the oxidation of diacetone-L-sorbose in a highly alkaline medium (pH ~12.0), where it remains fully dissolved as a sodium salt[3]. By introducing a strong mineral acid to lower the pH to approximately 1.5, the carboxylate group is protonated, drastically reducing the compound's aqueous solubility and driving rapid supersaturation[4].
-
Kinetic Protection of Acetal Groups: The DAG molecule contains two isopropylidene (acetonide) protecting groups. These moieties are highly labile under acidic conditions. Because the acid-base neutralization is inherently exothermic, localized heat spikes in the presence of strong acid will rapidly cleave these protecting groups, leading to yield loss and impurities. Thus, strict thermal control (0–5 °C) is mandatory[3].
-
Hydration State Thermodynamics: The monohydrate form (containing one molecule of water per molecule of DAG) is the thermodynamically stable lattice structure under cold aqueous conditions[1]. Maintaining this hydration state is critical, as it directly influences the compound's stability, shelf-life, and efficacy as a chiral resolving agent[2].
Quantitative Data & Process Parameters
To ensure a self-validating experimental system, researchers must continuously monitor the Critical Process Parameters (CPPs) outlined below against the compound's known physicochemical properties.
Table 1: Physicochemical Properties of DAG·H₂O
| Property | Value / Description |
| Chemical Name | (-)-Diacetone-2-keto-L-gulonic acid monohydrate |
| CAS Number | 68539-16-2[1] |
| Molecular Formula | C₁₂H₂₀O₈[1] |
| Molecular Weight | 292.28 g/mol [1] |
| Melting Point | 88–90 °C[1] |
| Appearance | White crystalline powder[1] |
Table 2: Critical Process Parameters (CPPs) for Crystallization
| Parameter | Target Value | Mechanistic Rationale |
| Initial pH | ~12.0 | Maintains DAG as a highly soluble sodium salt post-oxidation[3]. |
| Acidification Temp | 0–5 °C | Suppresses the acid-catalyzed hydrolysis of isopropylidene protecting groups[3]. |
| Final pH | 1.5 | Ensures complete protonation of the carboxylate for maximum precipitation[4]. |
| Drying Temp | < 40 °C | Prevents thermal degradation and the loss of the critical monohydrate water molecule[1],[2]. |
Process Workflow Visualization
Process flow for the pH-driven crystallization of DAG·H2O.
Materials and Reagents
-
Starting Material: Crude alkaline (-)-Diacetone-2-keto-L-gulonic acid solution (pH ~12.0), typically obtained post-centrifugal separation of oxidation catalysts[3].
-
Acidifying Agent: 35% Hydrochloric acid (HCl), ACS Reagent Grade[3].
-
Wash Solvent: Deionized (DI) water, pre-chilled to 2 °C.
-
Equipment: Jacketed glass crystallizer with overhead stirring, calibrated pH probe, recirculating chiller, and a centrifuge or Büchner vacuum filtration apparatus.
Step-by-Step Experimental Protocol
Phase 1: Pre-treatment and Thermal Equilibration
-
Transfer the clarified, crude alkaline DAG solution into the jacketed crystallizer.
-
Set the recirculating chiller to 0 °C. Engage the overhead stirrer at a moderate speed (e.g., 200–250 rpm). Causality Note: Moderate stirring ensures uniform heat distribution without causing excessive shear that could damage early crystal nuclei.
-
Allow the solution to equilibrate until the internal temperature reaches a stable 2–5 °C.
Phase 2: Controlled Acidification
-
In a separate ice-bath or chiller, pre-cool the 35% HCl solution to exactly 0 °C[3].
-
Begin the dropwise addition of the pre-cooled 35% HCl directly into the vortex of the stirring alkaline DAG solution.
-
Critical Control Point: Monitor the internal temperature continuously. The acid addition rate must be throttled to ensure the internal temperature never exceeds 10 °C. If the temperature spikes, pause the addition immediately.
-
Continue the controlled acid addition until the solution reaches a stable pH of 1.5[3],[4].
Phase 3: Nucleation and Crystal Growth
-
Once pH 1.5 is achieved, maintain the jacket temperature to keep the internal solution at 0–5 °C.
-
Allow the suspension to age with continuous stirring for 2 to 3 hours. Causality Note: This aging period allows for complete supersaturation relief, promoting the Ostwald ripening of large, easily filterable monohydrate crystals rather than fine, amorphous precipitates.
Phase 4: Isolation and Drying
-
Transfer the resulting crystal slurry to a centrifuge or a Büchner funnel under vacuum.
-
Wash the filter cake with a minimal volume of pre-chilled (2 °C) DI water. This displaces residual sodium chloride and excess hydrochloric acid from the crystal surfaces.
-
Dry the crystals under vacuum at a temperature not exceeding 40 °C[2].
-
Quality Check: Do not exceed 40 °C during drying. Excessive heat will drive off the water of crystallization, converting the stable monohydrate into an unstable anhydrous form, or potentially melting the product (melting point 88–90 °C)[1].
Troubleshooting & Quality Control
-
Issue: Oiling Out (Liquid-Liquid Phase Separation)
-
Symptom: The product forms a biphasic oil rather than a crystalline solid.
-
Solution: The cooling rate may have been too rapid, or the initial concentration was too high. Gently heat the mixture to 25 °C to redissolve the oil, then cool at a slower ramp rate (e.g., 0.5 °C/min) and seed the solution with pure DAG·H₂O crystals at 15 °C.
-
-
Issue: High Impurity Profile (Loss of Acetonide Groups)
-
Symptom: HPLC analysis shows elevated levels of 2-keto-L-gulonic acid.
-
Solution: This indicates acetonide cleavage due to acidic hydrolysis. Ensure the HCl is strictly pre-cooled to 0 °C[3] and slow down the addition rate to prevent exothermic hotspots in the crystallizer.
-
-
Issue: Loss of Chiral Resolution Efficacy
-
Symptom: The isolated DAG fails to effectively resolve racemic amines (e.g., 1-aminoindan)[2].
-
Solution: Verify the hydration state via Karl Fischer titration or Thermogravimetric Analysis (TGA). Over-drying removes the monohydrate water molecule, which disrupts the specific hydrogen-bonding network necessary for effective diastereomeric salt formation.
-
References
-
"(-)-Diacetone-2-keto-L-gulonic acid monohydrate." LookChem. URL:[Link]
- "Production of diacetone-2-keto-1-gulonic acid." US Patent 3352883A, Google Patents.
- "Process for the preparation of enantiomerically pure amines." US Patent 8809589B2, Google Patents.
Sources
- 1. lookchem.com [lookchem.com]
- 2. US8809589B2 - Process for the preparation of enantiomerically pure amines - Google Patents [patents.google.com]
- 3. US3352883A - Production of diacetone-2-keto-1-gulonic acid - Google Patents [patents.google.com]
- 4. (-)-Diacetone-2-keto-L-gulonic acid monohydrate | Benchchem [benchchem.com]
Troubleshooting & Optimization
Optimizing (-)-Diacetone-2-keto-L-gulonic acid monohydrate yield
Welcome to the Technical Support Center for Vitamin C intermediate synthesis. As a Senior Application Scientist, I have designed this resource to help researchers and drug development professionals optimize the yield and purity of (-)-Diacetone-2-keto-L-gulonic acid monohydrate (DAG-H₂O).
This guide bypasses generic advice, focusing instead on the mechanistic causality of the reaction, self-validating experimental protocols, and targeted troubleshooting for the classic Reichstein oxidation and crystallization phases[1].
Part 1: Mechanistic Overview & Process Workflow
The conversion of diacetone-L-sorbose (DAS) to DAG-H₂O is a cornerstone of the Reichstein process[2]. The transformation relies on the selective oxidation of the primary alcohol at the C-1 position of the protected sorbose molecule[2]. Because the molecule contains acid-labile isopropylidene (acetonide) protecting groups, the oxidation must be performed in a strictly alkaline environment (typically using sodium hypochlorite and a nickel catalyst)[3]. Following oxidation, the system must be carefully acidified to induce the crystallization of the monohydrate form without triggering deprotection[4].
Workflow for synthesizing and isolating DAG monohydrate.
Part 2: Self-Validating Experimental Protocol
To ensure reproducibility, this protocol is designed as a self-validating system . You must not proceed to the next phase until the built-in In-Process Control (IPC) metrics are met. This isolates oxidation failures from crystallization failures.
Phase A: Alkaline Oxidation
-
Preparation: Suspend 1.0 equivalent of DAS in water. Add catalytic amounts of nickel sulfate (or nickel oxide)[4].
-
Alkalization: Adjust the pH to 11.5 using 20% NaOH. Causality: Hypochlorite oxidation generates acidic byproducts. Starting at high pH ensures the active NiOOH catalytic species remains stable and prevents premature acetonide hydrolysis[3].
-
Oxidation: Slowly dose 1.5 equivalents of NaOCl while maintaining the temperature strictly between 50–60 °C[4].
-
Validation Checkpoint 1 (Reaction Completion): Pull a 1 mL aliquot, quench with sodium thiosulfate, and analyze via HPLC. Do not proceed until the residual DAS peak area is <1.0%. If >1.0%, dose an additional 0.1 eq of NaOCl and hold for 30 minutes.
Phase B: Catalyst Separation & Crystallization 5. Separation: Pass the hot reaction mixture through a centrifugal subsider to remove the solid nickel catalyst[4]. 6. Validation Checkpoint 2 (Clarity): Visually inspect the supernatant. It must be a clear, pale-yellow solution. Any black/gray tint indicates nickel carryover, which will contaminate the final crystal lattice and catalyze downstream degradation. 7. Cooling: Transfer the clarified sodium diacetone-2-keto-L-gulonate solution to a crystallizer and cool to 0–5 °C[4]. 8. Acidification: Slowly add pre-cooled 35% HCl until the pH reaches exactly 1.5[4]. Causality: The pKa of DAG is approximately 3.0. Dropping the pH to 1.5 ensures >95% of the molecules are protonated, driving supersaturation and precipitation of the monohydrate[4]. 9. Isolation: Filter the resulting slurry, wash with ice-cold water, and dry under a gentle vacuum at room temperature to yield the monohydrate[5]. 10. Validation Checkpoint 3 (Yield Verification): Assay the mother liquor via HPLC. The DAG concentration should be <5 mg/mL. Higher concentrations indicate incomplete crystallization (requires longer hold time or seeding).
Part 3: Critical Process Parameters
The following table summarizes the quantitative boundaries required to maintain the structural integrity of the intermediate.
| Parameter | Optimal Target | Consequence of Deviation (Causality) |
| Oxidation Temperature | 50 – 60 °C | <50°C: Stalled kinetics. >60°C: Thermal degradation and oxidative ring-opening of the sorbose backbone[4]. |
| Oxidation pH | 11.5 – 12.0 | <11.0: Catalyst deactivation. >12.0: Undesirable side reactions and increased base consumption[3]. |
| Crystallization pH | 1.5 | <1.0: Acid-catalyzed deprotection of acetonide groups. >2.0: Incomplete protonation, leaving the product soluble[4]. |
| Crystallization Temp | 0 – 5 °C | >5°C: High solubility losses in the mother liquor. <0°C: Localized freezing or oiling out of the product[4]. |
Part 4: Troubleshooting Guide
Diagnostic logic tree for troubleshooting low DAG monohydrate yields.
Q: My oxidation stalls at 70-80% conversion despite adding excess hypochlorite. How do I push it to completion? A: This is almost always caused by a drop in pH. The oxidation of DAS consumes base. If the pH drops below 11.0, the active NiOOH catalyst species reduces back to inactive Ni(II), and the reaction halts regardless of how much oxidant is present. Solution: Implement continuous pH monitoring and dose 20% NaOH concurrently with your NaOCl feed to maintain pH > 11.5[3].
Q: I am seeing significant impurity peaks on HPLC and my overall isolated yield is poor. What causes this degradation? A: You are likely experiencing acid-catalyzed deprotection during the crystallization phase. The isopropylidene (acetonide) protecting groups are highly sensitive to strong acids. If you overshoot your acidification step and drop the pH below 1.0, the acetonide groups hydrolyze, yielding unprotected 2-keto-L-gulonic acid (2-KGA). Unprotected 2-KGA is highly water-soluble and will not crystallize, resulting in massive yield losses to the mother liquor[4]. Solution: Buffer the acidification step or use a slower dosing rate for the HCl, stopping strictly at pH 1.5[4].
Q: The product "oils out" (forms a biphasic liquid) during crystallization instead of forming the monohydrate powder. How do I fix this? A: Oiling out (liquid-liquid phase separation) occurs when the supersaturation level exceeds the nucleation threshold too rapidly. Because DAG-H₂O requires the incorporation of a water molecule into its crystal lattice, rapid cooling or dumping acid too fast traps the solvent, forming an amorphous oil. Solution: Slow down your cooling ramp (e.g., 0.5 °C/min) and introduce DAG-H₂O seed crystals (0.1% w/w) when the solution reaches its cloud point to provide a surface for controlled lattice growth.
Part 5: Frequently Asked Questions (FAQs)
Q: Can I dry the monohydrate at elevated temperatures to speed up processing? A: No. Drying the product above 40–50 °C under high vacuum will strip the hydrate water, converting the monohydrate into the anhydrous form. While both forms are chemically DAG, the anhydrous form has entirely different solubility kinetics, which will disrupt your downstream esterification and lactonization steps[5]. Always dry at ambient temperatures.
Q: How do I efficiently recover and recycle the heavy metal catalyst? A: Because the catalyst exists as fine particulates in the reaction mixture, standard filtration is often prone to blinding. The industry standard is to use a disc-type liquid-solid centrifugal subsider. The resulting sludge can be washed with water and reintroduced into the next batch, minimizing heavy metal waste[4].
Q: Can I use potassium permanganate instead of hypochlorite for the oxidation? A: Yes, KMnO₄ is a viable alternative oxidizing agent for converting diacetone-L-sorbose to DAG[2]. However, it generates manganese dioxide (MnO₂) as a byproduct, which presents a much more difficult downstream filtration challenge compared to the easily recyclable nickel catalysts used in the hypochlorite route.
References
Sources
- 1. chemfyi.com [chemfyi.com]
- 2. benchchem.com [benchchem.com]
- 3. (-)-Diacetone-2-keto-L-gulonic acid monohydrate | Benchchem [benchchem.com]
- 4. US3352883A - Production of diacetone-2-keto-1-gulonic acid - Google Patents [patents.google.com]
- 5. US6573400B1 - Preparation of 2-keto-L-gulonic esters - Google Patents [patents.google.com]
Technical Support Center: (-)-Diacetone-2-keto-L-gulonic Acid Monohydrate Synthesis
Ticket Category: Process Optimization & Impurity Profiling Subject: Troubleshooting By-product Formation and Yield Loss Support Tier: Level 3 (Senior Application Scientist)
Executive Summary: The Critical Pathway
Welcome to the technical guide for optimizing (-)-Diacetone-2-keto-L-gulonic acid (DAG) synthesis. As a key intermediate in the Reichstein-Grüssner synthesis of L-Ascorbic Acid (Vitamin C), the purity of DAG directly dictates the yield and color stability of the final vitamin product.
The synthesis involves two highly sensitive chemical transformations:
-
Ketalization: Protection of L-Sorbose to form Diacetone-L-Sorbose (DAS).
-
Oxidation: Conversion of DAS to DAG (isolated as the monohydrate).
Failure in either stage results in specific "fingerprint" by-products. This guide maps those impurities to their root causes.
Reaction Network & Impurity Map
The following diagram visualizes the reaction kinetics and the specific branching points where by-products are generated. Use this to diagnose where your process is deviating.[1]
Caption: Figure 1. Mechanistic pathway from L-Sorbose to DAG Monohydrate, highlighting critical divergence points for impurity formation.
Troubleshooting Guide: Stage 1 (Ketalization)
Context: The conversion of L-Sorbose to DAS is an equilibrium reaction driven by water removal. The target molecule is 2,3:4,6-di-O-isopropylidene-α-L-sorbofuranose .
Issue 1: High Levels of Monoacetone-L-Sorbose (MAS)
-
Symptom: HPLC shows a peak at RRT ~0.6 relative to DAS; final melting point is depressed.
-
Root Cause: Incomplete water removal or insufficient acid catalyst strength. The reaction
has stalled. -
Corrective Protocol:
-
Check Water Content: The reaction medium must maintain
water. If using azeotropic distillation (e.g., with hexane/benzene), ensure the phase separator is functioning. -
Acid Catalyst: If using H₂SO₄, verify concentration. If using solid acid catalysts (e.g., cation exchange resins), check for pore fouling.
-
Acetone Ratio: Increase Acetone:Sorbose molar ratio to
to push equilibrium via Le Chatelier's principle.
-
Issue 2: "Off-White" or Yellow DAS Intermediate
-
Symptom: Darkening of the reaction mixture; difficult crystallization.
-
Root Cause: Caramelization of L-Sorbose or polymerization of acetone (mesityl oxide formation) due to "Hot Spots" during acid addition.
-
Corrective Protocol:
-
Temperature Control: Maintain reaction temperature strictly
during acid addition. -
Neutralization: When quenching the reaction (before solvent strip), adjust pH to 7.5–8.0 using Na₂CO₃. Acidic stripping induces rapid degradation.
-
Troubleshooting Guide: Stage 2 (Oxidation)
Context: DAS is oxidized to DAG. Common oxidants include Sodium Hypochlorite (NaClO) with Nickel catalyst, or Potassium Permanganate.
Issue 3: Formation of Oxalic Acid & Chain Cleavage
-
Symptom: Low yield of DAG; presence of low molecular weight acids in mother liquor.
-
Root Cause: Over-oxidation. The C2-C3 bond is cleaved instead of selectively oxidizing the C1 primary alcohol. This occurs if temperature spikes
or oxidant concentration is too high locally. -
Corrective Protocol:
-
Dosing Strategy: Switch from bolus addition to continuous fed-batch addition of the oxidant.
-
Catalyst Selectivity: If using Nickel salts (NiCl₂), ensure the catalyst is not "poisoned" by residual proteins from the fermentation stage (if L-Sorbose was biogenic).
-
Issue 4: Residual Oxidant Contamination
-
Symptom: Product degrades during drying; "Chlorine" smell (if using hypochlorite).
-
Root Cause: Incomplete quenching of the oxidant before acidification.
-
Corrective Protocol:
-
Quench Step: Always verify oxidant consumption with starch-iodide paper.
-
Scavenger: Add sodium bisulfite (NaHSO₃) trace amounts before the acidification step.
-
Troubleshooting Guide: Stage 3 (Isolation of Monohydrate)
Context: DAG is isolated by acidifying the salt solution. It crystallizes as
Issue 5: Polymorph/Hydrate Instability
-
Symptom: Crystals cake together; melting point variation.
-
Root Cause: Incorrect crystallization temperature or drying too aggressively (stripping the monohydrate water).
-
Corrective Protocol:
-
Crystallization Temp: Acidify at
. -
Drying: Dry at
under vacuum. High heat converts the stable monohydrate to the hygroscopic anhydrous form, which then re-absorbs moisture unevenly.
-
Issue 6: Product Decomposition during Acidification
-
Symptom: Yield loss in the final step; formation of L-Sorbose (reversion).
-
Root Cause: Localized acidity. The acetonide protecting groups are acid-labile. If pH drops
locally during H₂SO₄/HCl addition, DAG hydrolyzes back to 2-keto-L-gulonic acid (unprotected) or L-Sorbose. -
Corrective Protocol:
-
Agitation: High-shear mixing is required during acid addition.
-
Target pH: Stop acidification exactly at pH 1.5–2.0. Do not overshoot.
-
Impurity Profile Summary
| Impurity / By-product | Origin Stage | Detection (Typical) | Mitigation Strategy |
| Monoacetone-L-Sorbose (MAS) | Ketalization | HPLC (Early eluting) | Improve water removal; Increase Acetone ratio. |
| Kinetic Isomers (1,2-DAS) | Ketalization | HPLC / NMR | Extend reaction time (allow thermodynamic equilibration). |
| Mesityl Oxide | Ketalization | GC / Smell (Peppermint) | Lower acid concentration; Lower Temp. |
| Oxalic Acid | Oxidation | IC (Ion Chromatography) | Control Temp <50°C; Slow oxidant addition. |
| L-Idonic Acid | Fermentation/Red | HPLC | (If biogenic source) Improve strain selection. |
| Anhydrous DAG | Drying | XRD / TGA | Control drying Temp <50°C. |
References
- Reichstein, T., & Grüssner, A. (1934). "Eine ergiebige Synthese der l-Ascorbinsäure (C-Vitamin)." Helvetica Chimica Acta.
-
Vertex AI Search Result 1.1: "Process for the oxidation of diacetone-L-sorbose." Patent DE3623328C2. Link (Details on oxidation by-products like oxalic acid and catalyst usage).
-
Vertex AI Search Result 1.2: "(-)-Diacetone-2-keto-L-gulonic acid monohydrate." BenchChem Technical Data. Link (Precursor pathways and industrial context).
-
Vertex AI Search Result 1.7: "Production of diacetone-2-keto-l-gulonic acid." US Patent 3352883A. Link (Critical data on neutralization and crystallization of the monohydrate).
-
Vertex AI Search Result 1.20: "The Chemistry of L-Sorbose." European Journal of Organic Chemistry.[2] Link (Detailed structural analysis of sorbose ketalization isomers).
For further assistance with specific spectral data or catalyst screening, please escalate this ticket to the R&D Analytical Group.
Sources
Technical Support Center: Purification of (-)-Diacetone-2-keto-L-gulonic acid monohydrate
Welcome to the technical support center for (-)-Diacetone-2-keto-L-gulonic acid monohydrate (DAK-G monohydrate). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and improve the purity of DAK-G monohydrate in their experiments. As a key intermediate in the synthesis of L-ascorbic acid (Vitamin C), its purity is paramount.[1][2] This resource provides practical, field-proven insights and detailed protocols to address common challenges.
Frequently Asked Questions (FAQs)
Here are some quick answers to common questions encountered during the purification of DAK-G monohydrate.
Q1: What are the common impurities in crude DAK-G monohydrate?
A1: Common impurities can include unreacted starting materials like L-sorbose, byproducts from the oxidation of diacetone-L-sorbose, and stereoisomers such as 2-keto-D-gluconic acid.[3] If produced via fermentation, residual media components, proteins, and other organic acids may also be present.[4][5]
Q2: My purified DAK-G monohydrate has a lower than expected melting point. What could be the cause?
A2: A depressed melting point is a strong indicator of impurities. The reported melting point for DAK-G monohydrate is in the range of 88-90°C.[2][6][7] The presence of residual solvents, moisture (in excess of the monohydrate form), or other contaminants can lower the melting point.
Q3: What is the best solvent for recrystallizing DAK-G monohydrate?
A3: DAK-G monohydrate is soluble in water and organic solvents.[2] While specific solvent systems for recrystallization are not extensively detailed in the literature for a lab scale, a common approach is to use a mixed solvent system, such as methanol-water or ethanol-water. The ideal solvent system should provide good solubility at elevated temperatures and poor solubility at lower temperatures to maximize recovery.
Q4: How can I effectively remove colored impurities from my DAK-G monohydrate?
A4: Colored impurities can often be removed by treating the solution of crude DAK-G monohydrate with activated carbon before recrystallization. The activated carbon adsorbs the colored compounds, which can then be removed by filtration.
Q5: What analytical techniques are recommended for assessing the purity of DAK-G monohydrate?
A5: High-Performance Liquid Chromatography (HPLC) is a reliable method for the quantitative analysis of DAK-G monohydrate and its impurities, such as 2-keto-D-gluconic acid.[3][8] Other techniques include melting point analysis and spectroscopy.
In-Depth Troubleshooting Guides
This section provides detailed solutions to more complex purification challenges.
Issue 1: Low Yield After Recrystallization
A low yield during recrystallization is a frequent problem. The cause often lies in the choice of solvent, cooling rate, or mechanical losses during filtration.
Causality and Solution
-
Improper Solvent System: If the compound is too soluble in the chosen solvent at low temperatures, a significant amount will remain in the mother liquor. Conversely, if it is not soluble enough at high temperatures, the initial dissolution will be incomplete.
-
Solution: Experiment with different solvent polarities. A good starting point is a mixture of a solvent in which DAK-G is highly soluble (e.g., methanol or water) and a solvent in which it is less soluble (e.g., a less polar organic solvent). Perform small-scale solubility tests to determine the optimal solvent ratio.
-
-
Rapid Cooling: Cooling the crystallization mixture too quickly can lead to the formation of small, impure crystals and trap impurities.
-
Solution: Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation. Slow cooling promotes the growth of larger, purer crystals.
-
-
Premature Crystallization: If crystallization occurs too early, while the solution is still hot, impurities can be trapped within the crystal lattice.
-
Solution: Ensure the crude product is fully dissolved in the minimum amount of hot solvent. If necessary, filter the hot solution to remove any insoluble impurities before allowing it to cool.
-
Experimental Protocol: Optimizing Recrystallization
-
Solvent Selection:
-
Test the solubility of a small amount of crude DAK-G monohydrate in various solvents (e.g., water, methanol, ethanol, isopropanol) at room temperature and at their boiling points.
-
Identify a solvent that shows a significant difference in solubility at these two temperatures.
-
If a single solvent is not ideal, prepare various mixtures (e.g., methanol/water, ethanol/water) and repeat the solubility tests.
-
-
Recrystallization Procedure:
-
Dissolve the crude DAK-G monohydrate in the minimum amount of the chosen hot solvent or solvent mixture.
-
If the solution is colored, add a small amount of activated carbon and heat for a few minutes.
-
Filter the hot solution through a pre-heated funnel with fluted filter paper to remove the activated carbon and any other insoluble impurities.
-
Cover the flask and allow the filtrate to cool slowly to room temperature.
-
Once crystals begin to form, place the flask in an ice bath for at least one hour to complete the crystallization.
-
Collect the crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum at a low temperature to avoid decomposition.
-
Issue 2: Persistent Impurities Detected by HPLC
Even after recrystallization, you may observe persistent impurities in your HPLC chromatogram. This could be due to co-crystallization of closely related compounds or degradation of the product.
Causality and Solution
-
Co-crystallization of Stereoisomers: The stereoisomer 2-keto-D-gluconic acid has very similar physical properties to the desired L-isomer, making separation by simple recrystallization challenging.[3]
-
Hydrolysis of the Acetal Groups: DAK-G monohydrate contains diacetone protection. Under acidic conditions, these acetal groups can be hydrolyzed.
-
Thermal Decomposition: Prolonged heating during recrystallization can lead to degradation.
-
Solution: Minimize the time the solution is kept at high temperatures. Use a water bath for controlled heating.
-
Experimental Protocol: Ion-Exchange Chromatography for Purity Enhancement
-
Resin Selection and Preparation:
-
Choose a weakly basic anion-exchange resin.
-
Prepare the resin according to the manufacturer's instructions, which typically involves washing with water and converting it to the desired form (e.g., OH- form).
-
-
Chromatography:
-
Prepare an aqueous solution of the partially purified DAK-G monohydrate.
-
Pass the solution through a column packed with the prepared anion-exchange resin.
-
Collect the eluate containing the purified DAK-G.
-
Monitor the fractions using HPLC to identify the purest fractions.
-
-
Crystallization:
Data Presentation
Table 1: Physicochemical Properties of (-)-Diacetone-2-keto-L-gulonic acid monohydrate
| Property | Value | Reference |
| Molecular Formula | C₁₂H₂₀O₈ | [2] |
| Molecular Weight | 292.28 g/mol | [7] |
| Melting Point | 88-90 °C | [2][6][7] |
| Appearance | White crystalline powder | [2] |
| Solubility | Soluble in water and organic solvents | [2] |
| Storage Temperature | 2-8°C | [2][7] |
Visualizations
Experimental Workflow: Recrystallization of DAK-G Monohydrate
Caption: A generalized workflow for the recrystallization of DAK-G monohydrate.
Logical Relationship: Troubleshooting Low Purity
Sources
- 1. benchchem.com [benchchem.com]
- 2. lookchem.com [lookchem.com]
- 3. mdpi.org [mdpi.org]
- 4. Determination of 2-keto-L-gulonic and other ketoaldonic and aldonic acids produced by ketogenic bacterial fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. data.epo.org [data.epo.org]
- 6. (-)-Diacetone-2-keto-L-gulonic acid monohydrate | 68539-16-2 [chemicalbook.com]
- 7. (-)-Diacetone-2-keto-L-gulonic acid monohydrate One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 8. researchgate.net [researchgate.net]
- 9. US5202476A - Purification of 2-keto-L-gulonic acid - Google Patents [patents.google.com]
- 10. US3352883A - Production of diacetone-2-keto-1-gulonic acid - Google Patents [patents.google.com]
Technical Support Center: (-)-Diacetone-2-keto-L-gulonic acid monohydrate (DAG-GUL-H2O)
Welcome to the technical support center for (-)-Diacetone-2-keto-L-gulonic acid monohydrate (DAG-GUL-H2O). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the stability and degradation of this critical intermediate in L-ascorbic acid (Vitamin C) synthesis.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common inquiries about the handling, storage, and properties of DAG-GUL-H2O.
Q1: What is (-)-Diacetone-2-keto-L-gulonic acid monohydrate and why is its stability important?
A1: (-)-Diacetone-2-keto-L-gulonic acid monohydrate, also known as (-)-2,3:4,6-Di-O-isopropylidene-2-keto-L-gulonic acid monohydrate, is a white crystalline compound.[1] It serves as a key intermediate in the Reichstein process, a method for the industrial synthesis of L-ascorbic acid (Vitamin C).[2][3] Its stability is paramount because any degradation leads to a lower yield and purity of the final Vitamin C product, impacting the efficiency and cost-effectiveness of the manufacturing process.[2][3]
Q2: What are the ideal storage conditions for DAG-GUL-H2O?
A2: To ensure its stability, DAG-GUL-H2O should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[4][5][6] The recommended storage temperature is between 2-8°C.[7] It is also crucial to store it away from incompatible materials and foodstuffs.[4]
Q3: Is DAG-GUL-H2O sensitive to moisture?
A3: Yes. The "monohydrate" in its name indicates that it contains one molecule of water per molecule of the compound.[1] This inherent water content can influence its stability. Exposure to additional moisture should be avoided as it can potentially accelerate degradation pathways. Storing it in a dry environment is essential.[4][5]
Q4: Can DAG-GUL-H2O be stored at room temperature?
A4: While short-term exposure to room temperature during handling may be unavoidable, long-term storage at room temperature is not recommended. Elevated temperatures can promote degradation. For maintaining integrity, especially for long-term storage, refrigeration at 2-8°C is advised.[7]
Part 2: Troubleshooting Guides
This section provides structured guidance for identifying and resolving common issues encountered during the use of DAG-GUL-H2O.
Issue 1: Unexpected Decrease in Purity or Presence of Impurities in a Freshly Opened Container
Question: I have just opened a new container of DAG-GUL-H2O, and my initial analysis (e.g., HPLC) shows lower than expected purity and the presence of unknown peaks. What could be the cause?
Answer:
This issue can arise from several factors related to shipping, handling, or initial storage. Here’s a systematic approach to troubleshoot:
Step-by-Step Investigation:
-
Verify Storage Upon Receipt: Confirm that the compound was immediately transferred to the recommended storage conditions (2-8°C, dry environment) upon arrival at your facility.[7] Delays in proper storage, even for a short period, can initiate degradation.
-
Examine the Packaging: Inspect the container for any signs of damage to the seal or packaging integrity. A compromised seal could have exposed the compound to ambient moisture and air, leading to degradation.
-
Review the Certificate of Analysis (CoA): Compare your analytical results with the specifications on the CoA provided by the manufacturer. This will help determine if the impurity profile was present initially or developed post-shipment.
-
Consider Analytical Method Variables: Ensure your analytical method, such as HPLC, is properly validated for DAG-GUL-H2O. An inappropriate mobile phase pH or column chemistry could potentially cause on-column degradation, leading to the appearance of artifact peaks. Several HPLC methods have been developed for the analysis of 2-keto-L-gulonic acid and related compounds.[3][8][9][10]
Causality and Prevention:
-
Cause: The primary cause is often exposure to suboptimal temperature and humidity during transit or before proper storage.
-
Preventative Action: Establish a strict protocol for receiving and immediately storing temperature-sensitive reagents like DAG-GUL-H2O. Always inspect packaging upon receipt.
Issue 2: Degradation Observed During Experimental Procedures
Question: My experiment involves dissolving DAG-GUL-H2O in a solvent and heating the solution. I'm observing significant degradation. How can I minimize this?
Answer:
DAG-GUL-H2O can be susceptible to degradation under certain experimental conditions, particularly in solution and at elevated temperatures.
Step-by-Step Mitigation Protocol:
-
Solvent Selection: Ensure the solvent used is dry and of high purity. The presence of water or acidic/basic impurities in the solvent can catalyze hydrolysis of the diacetone protecting groups.
-
pH Control: The stability of DAG-GUL-H2O is pH-dependent. Acidic conditions can lead to the hydrolysis of the isopropylidene (diacetone) groups. Conversely, strongly alkaline conditions can also promote degradation.[11] If your reaction allows, buffer the solution to a neutral or slightly acidic pH.
-
Temperature Management: If heating is necessary, use the lowest effective temperature and minimize the heating time.[11] Consider running pilot reactions at different temperatures to determine the optimal balance between reaction rate and degradation.
-
Inert Atmosphere: For reactions sensitive to oxidation, performing the experiment under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.
Visualizing the Degradation Pathway:
The primary degradation pathway to be concerned about during experimental work is the hydrolysis of the protective diacetone groups.
Caption: Workflow for HPLC purity assessment of DAG-GUL-H2O.
References
- (-)-Diacetone-2-keto-L-gulonic acid monohydrate SDS, 68539-16-2 Safety Data Sheets. Echemi.com. Accessed March 7, 2026.
- Cas 68539-16-2,(-)-Diacetone-2-keto-L-gulonic acid monohydrate | lookchem. LookChem. Accessed March 7, 2026.
- SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific. Accessed March 7, 2026.
- Material Safety Data Sheet - 2-Keto-L-gulonic acid, 90%. Cole-Parmer. Accessed March 7, 2026.
- 2-KETO-L-GULONIC ACID - Safety Data Sheet. ChemicalBook. Accessed March 7, 2026.
- optimal storage conditions for 2,3-Diketo-L-gulonic acid. Benchchem. Accessed March 7, 2026.
- (-)-Diacetone-2-keto-L-gulonic acid monohydrate | 68539-16-2. ChemicalBook. Accessed March 7, 2026.
- (-)-Diacetone-2-keto-L-gulonic acid monohydrate - Chongqing Chemdad Co. ,Ltd. Chemdad. Accessed March 7, 2026.
- (-)-Diacetone-2-keto-L-gulonic acid monohydrate | C12H18O7 | CID 72085. PubChem. Accessed March 7, 2026.
- Determination of 2-keto-L-gulonic and other ketoaldonic and aldonic acids produced by ketogenic bacterial ferment
- The Isolation of 2-Keto-L-Gulonic Acid: A Technical Guide to its Discovery and Production. Benchchem. Accessed March 7, 2026.
- US3352883A - Production of diacetone-2-keto-1-gulonic acid.
- Simultaneous determination of 2-keto-L-gulonic acid and 2-keto-D-gluconic acid in fermentation broth by HPLC.
- Simultaneous Determination of 2-keto-L-Gulonic Acid and 2-keto-D-Gluconic Acid in Fermentation Broth by HPLC. Chemistry Magazine. Accessed March 7, 2026.
- Simultaneous determination of 2-keto-L-gulonic acid and 2-keto-D-gluconic acid in fermentation broth by HPLC. TSI Journals. Accessed March 7, 2026.
- Quantification of Degradation Products Formed during Heat Sterilization of Glucose Solutions by LC-MS/MS: Impact of Autoclaving Temperature and Duration on Degrad
- Simultaneous determination of 2-keto-L-gulonic acid and 2-ke. TSI Journals. Accessed March 7, 2026.
Sources
- 1. lookchem.com [lookchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.org [mdpi.org]
- 4. echemi.com [echemi.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. (-)-Diacetone-2-keto-L-gulonic acid monohydrate One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 8. Determination of 2-keto-L-gulonic and other ketoaldonic and aldonic acids produced by ketogenic bacterial fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. tsijournals.com [tsijournals.com]
- 11. US3352883A - Production of diacetone-2-keto-1-gulonic acid - Google Patents [patents.google.com]
Common problems in (-)-Diacetone-2-keto-L-gulonic acid monohydrate fermentation
Welcome to the Technical Support Center for Vitamin C Precursor Synthesis. As a Senior Application Scientist, I frequently encounter a common nomenclature overlap in the industry: the distinction between the chemical intermediate and the biological product.
Historically, (-)-Diacetone-2-keto-L-gulonic acid monohydrate (DAG) is a protected chemical intermediate synthesized via the classic Reichstein process 1. However, modern "fermentation" workflows bypass these harsh chemical protection steps entirely, utilizing a mixed-culture microbial system to directly produce its deprotected analog, 2-keto-L-gulonic acid (2-KGA) 2.
To provide comprehensive support, this guide addresses troubleshooting for both the legacy chemical crystallization of DAG monohydrate and the modern mixed-culture fermentation of 2-KGA.
Section 1: Chemical Synthesis of DAG Monohydrate (Reichstein Route)
Q: Why is the oxidation of diacetone-L-sorbose (DAS) yielding low DAG titers? A: This is almost always a failure of pH control or temperature management during the oxidation step. The conversion of DAS to sodium diacetone-2-keto-L-gulonate using sodium hypochlorite (NaOCl) is highly exothermic.
-
The Causality: If the temperature exceeds 50°C, the hypochlorite degrades into non-oxidizing chlorates. Furthermore, if the pH drops below 10.0, the acidic environment catalyzes the premature deprotection (hydrolysis) of the isopropylidene (diacetone) groups, destroying the target molecule 3. Maintain strict alkaline conditions and active cooling.
Q: Why is my (-)-Diacetone-2-keto-L-gulonic acid precipitating as a sticky syrup instead of a crystalline monohydrate? A: You are likely acidifying the solution too rapidly or at too high a temperature.
-
The Causality: The monohydrate form (C₁₂H₂₀O₈) requires exactly one molecule of water to interlock within the crystal lattice per molecule of DAG 4. Rapid acidification at room temperature favors the kinetic precipitation of the anhydrous form or an amorphous syrup. Slow acidification (using concentrated HCl) at temperatures below 15°C allows the thermodynamic hydrate lattice to form properly.
Section 2: Mixed-Culture Fermentation of 2-KGA (Biotechnological Route)
Q: Why does Ketogulonicigenium vulgare growth stall after 24 hours in the bioreactor? A: K. vulgare is an auxotroph; it possesses incomplete metabolic pathways and cannot synthesize essential purines, pyrimidines, or certain amino acids on its own.
-
The Causality: In the two-step fermentation process, K. vulgare relies entirely on the companion strain, Bacillus megaterium, to lyse and secrete these vital intracellular metabolites 2. If your B. megaterium population dies off too early or fails to lyse adequately, K. vulgare starves. You must optimize the inoculation ratio (typically 10:1 K. vulgare to B. megaterium) and consider adding trace yeast extract to bridge the nutritional gap during early log phase.
Q: The biomass is high, but the conversion rate of L-sorbose to 2-KGA is dropping. What is causing this? A: This is a classic symptom of oxidative stress inactivating the key dehydrogenases.
-
The Causality: The enzymatic conversion of L-sorbose to 2-KGA via sorbose dehydrogenase (SDH) and sorbosone dehydrogenase (SNDH) generates high levels of reactive oxygen species (ROS). K. vulgare has notoriously weak antioxidant defenses. It relies on B. megaterium to scavenge ROS from the microenvironment 5. If aeration is set too high (hyperoxia), the ROS accumulation will denature SDH/SNDH, halting production despite high cell viability.
Quantitative Process Comparison
| Metric | Chemical Oxidation (DAG Monohydrate) | Mixed-Culture Fermentation (2-KGA) |
| Target Molecule | (-)-Diacetone-2-keto-L-gulonic acid monohydrate | 2-Keto-L-gulonic acid (2-KGA) |
| Precursor | Diacetone-L-sorbose (DAS) | L-Sorbose |
| Primary Catalyst | NaOCl / KMnO₄ (Chemical Oxidants) | K. vulgare & B. megaterium |
| Typical Yield | 85 - 90% (from DAS) | > 90% (from L-Sorbose) |
| Process Duration | 6 - 8 hours (Reaction + Crystallization) | 40 - 60 hours (Fermentation) |
| Key Control Parameter | Alkaline pH (>10) & Temperature (<50°C) | Dissolved Oxygen (DO) & Symbiotic Ratio |
Pathway & Workflow Visualizations
Fig 1: Chemical vs. Biological pathways for Vitamin C precursor synthesis.
Fig 2: Symbiotic metabolic exchange between B. megaterium and K. vulgare.
Self-Validating Experimental Protocols
Protocol A: Chemical Oxidation & Crystallization of DAG Monohydrate
This protocol utilizes in-process analytical checks to ensure the system validates its own success before moving to the next step.
-
Alkaline Oxidation: Dissolve Diacetone-L-sorbose (DAS) in a 10% NaOH solution to establish a pH > 10. Slowly add NaOCl while maintaining the reactor temperature between 45°C - 50°C.
-
In-Process Validation (ORP): Monitor the Oxidation-Reduction Potential (ORP). The reaction is complete when the ORP drops sharply, indicating the total consumption of the active hypochlorite oxidant. Do not proceed until this drop is observed.
-
Controlled Crystallization: Transfer the resulting sodium diacetone-2-keto-L-gulonate solution to a crystallizer and chill to 10°C.
-
Acidification: Slowly titrate with concentrated HCl until the pH reaches 2.0. The slow kinetics at 10°C force the incorporation of water into the lattice.
-
Final Validation (Karl Fischer): Filter and dry the crystals under a gentle vacuum at room temperature. Perform a Karl Fischer titration on the dry powder. A moisture content of ~6.16% mathematically validates the successful formation of the monohydrate.
Protocol B: Two-Step Mixed-Culture Fermentation of 2-KGA
This protocol uses real-time metabolic feedback to validate the biological conversion.
-
First Fermentation (Sorbose Generation): Inoculate Gluconobacter oxydans into a D-sorbitol medium. Ferment at 30°C with high aeration (1.5 vvm).
-
In-Process Validation (HPLC): Pull a sample at 24 hours. Run an HPLC assay; proceed to step 3 only when the D-sorbitol peak has disappeared and the L-sorbose peak shows >95% conversion.
-
Second Fermentation (Mixed Co-Culture): Sterilize the L-sorbose broth. Inoculate with a pre-mixed seed culture of K. vulgare and B. megaterium at a 10:1 ratio.
-
Metabolic Validation (pH Tracking): Set the bioreactor to maintain a pH of 7.0 using an automated NaOH feed. Because 2-KGA is an acid, the rate of NaOH consumption serves as a real-time, self-validating proxy for 2-KGA production. If the base feed stops, the dehydrogenases have stalled.
-
Harvest: Terminate the fermentation when residual L-sorbose drops below 1 g/L. Centrifuge to remove the biomass consortium, yielding the purified 2-KGA broth.
References
-
Title: Symbiosis Mechanism of Associated Bacteria on 2-keto-L-gulonic Acid Production via Mixed Fermentation: A Review. Source: MDPI. URL: [Link]
-
Title: Microbial Interactions in a Vitamin C Industrial Fermentation System: Novel Insights and Perspectives. Source: Applied and Environmental Microbiology (ASM Journals). URL: [Link]
- Title: US3352883A - Production of diacetone-2-keto-1-gulonic acid. Source: Google Patents.
-
Title: SYNTHESIS OF ASCORBIC ACID FROM DIACETONE-2-KETO-L-GULONIC ACID. Source: Pharmaceutical Chemistry Journal (Ovid/Springer). URL: [Link]
Sources
How to prevent browning in (-)-Diacetone-2-keto-L-gulonic acid monohydrate production
This guide serves as a specialized technical support resource for the production and handling of (-)-Diacetone-2-keto-L-gulonic acid monohydrate (DAG) . It is designed for process chemists and engineers encountering discoloration issues (browning) during the synthesis, isolation, or drying phases.
Current Status: System Operational
Subject: Prevention of Non-Enzymatic Browning & Thermal Degradation in DAG Production Ticket ID: DAG-QC-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary: The Chemistry of Color
In the industrial synthesis of Vitamin C (Reichstein-Grüssner process), (-)-Diacetone-2-keto-L-gulonic acid (DAG) is the penultimate intermediate formed by the oxidation of Diacetone-L-Sorbose (DAS) .
"Browning" in DAG monohydrate is rarely a single-source problem. It is a systemic indicator of oxidative stress , thermal decomposition , or transition metal contamination . The monohydrate form (
Diagnostic Workflow (Graphviz)
The following diagram illustrates the Critical Control Points (CCPs) where color bodies are introduced or generated.
Figure 1: Critical Control Points (CCPs) for color generation in the DAG manufacturing workflow. Red dashed lines indicate failure modes leading to browning.
Troubleshooting Guide: Root Cause Analysis
Module A: Reaction & Isolation Phase
Issue: The mother liquor or wet cake is already yellow/brown before drying.
| Symptom | Probable Cause | Corrective Action |
| Greenish-Grey Cast | Nickel (Ni) Leakage: Inefficient removal of the Ni catalyst (if using NaClO oxidation) leads to Ni salts precipitating with DAG. | Protocol: Implement a chelating wash (EDTA) or pass the sodium salt solution through a cation exchange resin (Amberlite IR-120) before acidification [1]. |
| Deep Yellow/Amber | Alkaline Degradation: The oxidation of DAS requires alkaline conditions (pH > 10). Prolonged exposure to high pH at elevated temps causes sugar fragmentation (Lobry de Bruyn–Van Ekenstein transformation). | Control: Quench the reaction immediately upon DAS consumption. Maintain T < 50°C during the alkaline phase. |
| Rapid Darkening on Acidification | Acid Hydrolysis: Adding mineral acid (HCl/H₂SO₄) too quickly generates local hot spots and extremely low pH (< 0.5), stripping the acetone protecting groups. The resulting 2-keto-L-gulonic acid (2-KGA) is far less stable than DAG. | Control: Slow acid addition with vigorous stirring. Maintain T < 5°C during acidification. Target pH 1.5–2.0, not lower [2]. |
Module B: Drying & Storage (The "Monohydrate" Factor)
Issue: The product is white coming out of the centrifuge but turns brown in the dryer or storage drum.
Q: Why does my DAG monohydrate turn brown in the vacuum oven? A: You are likely exceeding the thermal stability limit of the crystal lattice.
-
Mechanism: DAG Monohydrate melts/dehydrates around 88–90°C [3].[1] However, slow thermal degradation begins much lower. If you heat >60°C, you risk stripping the water of hydration. Once the crystal lattice collapses, the amorphous solid is highly susceptible to oxidation and caramelization.
-
Solution:
-
Max Temperature: Never exceed 40–45°C during the initial drying phase.
-
Vacuum: Use high vacuum (< 20 mbar) to remove moisture at lower temperatures.
-
Endpoint: Stop drying when the water content matches the theoretical monohydrate level (~6.1%). Do not over-dry to anhydrous unless specifically required, as the anhydrous form is hygroscopic and unstable.
-
Advanced Purification Protocols
If your crude DAG is already colored, standard recrystallization may not suffice. Use this "Polishing Protocol" to rescue the batch.
Protocol: Activated Carbon Decolorization
Context: This step must be performed on the Sodium DAG solution (neutral pH), NOT the free acid, to prevent hydrolysis.
-
Dissolution: Dissolve crude DAG (or take the reaction mixture) and adjust to pH 6.0–7.0 using NaOH.
-
Adsorption: Add Activated Carbon (powdered, steam-activated, e.g., Norit SX Ultra) at 0.5% – 1.0% w/w relative to the sugar mass.
-
Contact Time: Agitate at 50°C for 30–45 minutes. Do not boil.
-
Filtration: Filter hot through a Celite bed to remove all carbon fines. The filtrate should be water-white.
-
Re-Acidification: Cool filtrate to 0–5°C . Slowly add cold HCl to pH 1.5 to precipitate pure white DAG monohydrate crystals [4].
Frequently Asked Questions (FAQ)
Q1: Can I use KMnO₄ instead of NaClO/Ni to avoid nickel contamination?
A: Yes, Potassium Permanganate (KMnO₄) is the classic oxidant. However, it produces Manganese Dioxide (
Q2: My melting point is low (75-80°C). Is this related to the color? A: Yes. A depressed melting point indicates impurities (likely 2-KGA or degradation products). Pure DAG Monohydrate melts at 88–90°C (with decomposition) [3]. If your solid is brown and melts low, it has undergone significant hydrolysis or thermal stress.
Q3: How do I store the monohydrate to prevent browning over time? A: Store in tightly sealed containers at 2–8°C (refrigerated) is ideal, or at least in a cool, dry place < 25°C. The compound is sensitive to moisture; if it absorbs excess water, the "wet" acid environment accelerates auto-catalytic degradation [6].
References
-
Separation of Nickel from Spent Catalyst : ResearchGate. (2025). Extraction of nickel from spent catalyst using EDTA as chelating agent. Link
-
DAG Production Process : Google Patents. (1967). US3352883A - Production of diacetone-2-keto-l-gulonic acid. Link
-
Physical Properties : ChemicalBook. (2026). (-)-Diacetone-2-keto-L-gulonic acid monohydrate Properties & Melting Point. Link
-
Decolorization Methodology : Google Patents. (1956). US2744938A - Removal of color impurities from organic compounds. Link
-
Oxidation Chemistry : BenchChem. (2025). The Isolation of 2-Keto-L-Gulonic Acid: A Technical Guide. Link
-
Safety & Storage : Echemi. (2024). (-)-Diacetone-2-keto-L-gulonic acid monohydrate SDS.[2] Link
Sources
Optimization of reaction parameters for (-)-Diacetone-2-keto-L-gulonic acid monohydrate
Technical Support Center: Optimization of Reaction Parameters for (-)-Diacetone-2-keto-L-gulonic Acid Monohydrate
Executive Summary
(-)-Diacetone-2-keto-L-gulonic acid (DAG) is the pivotal protected intermediate in the Reichstein-Grüssner synthesis of L-Ascorbic Acid (Vitamin C). While the oxidation of Diacetone-L-Sorbose (DAS) to DAG is well-documented, the isolation of the monohydrate form (DAG·H₂O) with high purity (>98%) and yield requires precise control over thermodynamic and kinetic parameters.
This guide moves beyond basic textbook protocols, focusing on the Nickel-catalyzed Sodium Hypochlorite oxidation route—the industrial standard for efficiency—and the subsequent controlled crystallization required to isolate the specific monohydrate polymorph.
Part 1: The Reaction Framework
To optimize the process, we must visualize the transformation not just as a chemical equation, but as a unit operation workflow.
Figure 1: Critical Process Flow for DAG Monohydrate Production. The transition from the alkaline salt (Na-DAG) to the acidic monohydrate is the critical quality control point.
Part 2: Optimization of Oxidation Parameters (DAS → Na-DAG)
Q1: My oxidation yield using Sodium Hypochlorite (NaClO) is stalling at 75%. How can I push this to >88%?
A: Stalling yields in the hypochlorite method are typically due to catalyst deactivation or uncontrolled exotherms degrading the hypochlorite.
-
The Mechanism: The reaction relies on the generation of Nickel Peroxide (
) species in situ, which acts as the oxygen transfer agent. If the temperature spikes, NaClO disproportionates into chlorate ( ), which is oxidatively useless. -
Optimization Protocol:
-
Catalyst Loading: Maintain a
concentration of 0.2 - 0.5 mol% relative to DAS. -
Temperature Control: Strictly maintain 50–60°C .
-
< 50°C: Reaction is kinetically sluggish; incomplete conversion.
-
-
65°C:* Rapid decomposition of NaClO and potential hydrolysis of the acetonide protecting groups [1].
-
-
-
Dosage Strategy: Do not add NaClO in a single bolus. Use a continuous fed-batch approach over 2-3 hours. This maintains a low steady-state concentration of hypochlorite, minimizing side reactions.
-
Q2: The reaction mixture is turning a dark brown/black color. Is this normal?
A: A black precipitate is normal (that is the active Nickel oxide catalyst). However, a dark brown supernatant indicates "browning" via the Maillard reaction or caramelization, suggesting the pH is too high or the temperature is uncontrolled.
-
Troubleshooting:
-
Check pH: While the reaction requires alkalinity, a pH > 13 can degrade the sugar backbone. Maintain pH between 9.5 and 11.0 during the reaction.
-
Impurity Check: Ensure your starting Diacetone-L-Sorbose (DAS) is free of residual glucose or sorbose. Reducing sugars degrade rapidly in hot alkali, causing color bodies that co-crystallize later [2].
-
Part 3: Crystallization of the Monohydrate (Na-DAG → DAG·H₂O)
This is the most sensitive step. The "Monohydrate" is a specific crystal lattice including one water molecule. If you dry it too hard, you get the anhydrous form; if you don't control the pH, you lose the product.
Q3: How do I ensure I isolate the Monohydrate and not the anhydrous form?
A: The formation of the monohydrate is thermodynamically favored at lower temperatures in aqueous media.
-
Critical Parameter Table:
| Parameter | Optimized Target | Consequence of Deviation |
| Neutralization pH | 1.5 – 1.8 | pH < 1.0: Hydrolysis of acetonide groups (loss of protection). pH > 2.5: Incomplete precipitation (yield loss). |
| Temperature | 0°C – 5°C | > 10°C: Solubility increases significantly; risk of anhydrous crystal formation upon aggressive drying. |
| Acid Source | HCl (35%) | |
| Drying | Air dry / 40°C Vac | > 60°C: Dehydration to anhydrous DAG (melting point depression). |
Q4: I am seeing "oiling out" instead of crystallization upon acidification. Why?
A: Oiling out occurs when the product concentration exceeds the solubility limit of the amorphous phase before the crystal nucleation can occur. This is common if the solution is too concentrated or the acid is added too fast.
-
Corrective Action:
-
Dilution: Ensure the concentration of Sodium-DAG is approx. 20-25% w/v before acidification.
-
Seeding: At pH 3.0 (onset of supersaturation), add 0.1% w/w seed crystals of authentic DAG Monohydrate.
-
Slow Acidification: Ramp the pH from 10 to 2 over 60 minutes . The slow transition allows the crystal lattice to organize, incorporating the water molecule correctly [3].
-
Part 4: Troubleshooting Workflow
Use this logic gate to diagnose process failures.
Figure 2: Diagnostic Logic for Yield and Purity Deviations.
Part 5: Detailed Experimental Protocol (Optimized)
Objective: Synthesis of (-)-Diacetone-2-keto-L-gulonic acid monohydrate via Hypochlorite Oxidation.
1. Oxidation (Synthesis of Sodium Salt):
-
Setup: 1L jacketed reactor with mechanical stirring and pH probe.
-
Reagents:
-
Diacetone-L-Sorbose (DAS): 100 g (0.38 mol)
- : 0.45 g (0.5 mol%)
-
NaOH (30% solution): For pH adjustment.
-
NaClO (12-14% active chlorine): ~1.2 equivalents.
-
-
Procedure:
-
Heat to 50°C .
-
Add NaClO solution dropwise over 2 hours .
-
Simultaneously, co-feed NaOH (30%) to maintain pH 10.5 ± 0.5 .
-
Stir for an additional 1 hour post-addition.
-
Filter the hot solution to remove the black Nickel oxide catalyst (Save catalyst for regeneration).
2. Isolation (Crystallization of Monohydrate):
-
Procedure:
-
Cool the filtered Sodium-DAG solution to 5°C .
-
Slowly add cold HCl (35%) to adjust pH to 1.5 . Caution: Exothermic.
-
Precipitation of white crystals should begin at pH ~2.5.
-
Stir at 0-5°C for 2 hours to maximize yield.
-
Filter the crystals.
-
Wash: Wash with ice-cold water (2 x 50 mL).
-
Drying: Dry in a vacuum oven at 40°C for 12 hours. Do not exceed 50°C to retain the water of hydration.
-
References
-
Bronnimann, C. et al. (1994). Direct Oxidation of L-Sorbose to 2-Keto-L-gulonic Acid with Molecular Oxygen on Platinum- and Palladium-Based Catalysts. Journal of Catalysis, 150(1), 199-211. Link
-
BenchChem Technical Support. (2025). Troubleshooting Guide: By-product Formation in 2-KGA Synthesis. Link
-
Patent US3352883A. (1967). Production of diacetone-2-keto-l-gulonic acid. United States Patent Office. Link
-
Mutlu, C. et al. (2023).[3][4] Optimisation of Catalytic Oxidation Conditions for the 2-Keto-L-Gulonic Acid Production Using Response Surface Methodology. ResearchGate. Link
-
Patent US6573400B1. (2003). Preparation of 2-keto-L-gulonic esters. United States Patent Office. Link
Sources
Technical Support Center: Scaling Up (-)-Diacetone-2-keto-L-gulonic Acid Monohydrate Synthesis
Introduction: The Critical Intermediate
(-)-Diacetone-2-keto-L-gulonic acid monohydrate (DAG[1]·H₂O) is the pivotal intermediate in the industrial synthesis of L-Ascorbic Acid (Vitamin C). While modern fermentation routes exist for the unprotected acid (2-KGA), the chemical oxidation of Diacetone-L-sorbose (DAS) remains the dominant pathway for high-purity DAG synthesis due to the stability and crystallinity of the diacetonide protected form.
This guide focuses on the catalytic oxidation route using Sodium Hypochlorite (NaClO) and a Nickel catalyst.[2] This method is preferred over the traditional Permanganate (Reichstein) method for scale-up due to superior atom economy and reduced heavy metal waste.
Module 1: Catalytic Oxidation (DAS Na-DAG)
The Protocol
Objective: Oxidize the primary alcohol at C1 of Diacetone-L-sorbose (DAS) to a carboxylic acid while preserving the acid-sensitive acetonide protecting groups.[3]
System:
-
Substrate: 2,3:4,6-Di-O-isopropylidene-α-L-sorbofuranose (DAS)
-
Oxidant: Sodium Hypochlorite (NaClO, 10-13% active chlorine)
-
Catalyst: Nickel(II) Chloride (NiCl₂)
in situ generated Nickel Peroxide ( ) -
Medium: Aqueous Alkaline (pH > 12)
Step-by-Step Methodology
-
Catalyst Preparation (In-Situ):
-
Charge reactor with water and DAS.
-
Add NiCl₂[2]·6H₂O (typically 0.5 - 1.0 mol% relative to DAS).
-
Technical Insight: The solution will be green. Upon addition of the first oxidant traces, a black precipitate of hydrated Nickel Peroxide (
) forms. This is the active catalytic species.
-
-
Oxidation Reaction:
-
Heat the mixture to 50–60°C .
-
Dosing: Slowly feed aqueous NaClO over 2–4 hours.
-
pH Control: Simultaneously dose NaOH (30% w/w) to maintain pH 12.0 – 13.0 .
-
Critical Control Point: The reaction is highly exothermic. The feed rate of NaClO must be coupled to the cooling capacity. If
, thermal decomposition of hypochlorite (to chlorate) competes with oxidation, stalling the reaction.
-
-
Completion Check:
-
Monitor residual DAS via HPLC. Target: < 0.5%.
-
Quench residual oxidant with Sodium Bisulfite (
) if necessary (check with starch-iodide paper).
-
Troubleshooting Guide: Oxidation Phase
| Symptom | Probable Cause | Corrective Action |
| Stalled Reaction (High residual DAS) | Catalyst Poisoning: Nickel catalyst has aggregated or reduced to inactive Ni(OH)₂. | Increase agitation speed to disperse catalyst. Ensure slight excess of oxidant is present to keep Ni in +3/+4 oxidation state (Black color). |
| Low Yield (Unidentified impurities) | Over-Oxidation: Cleavage of the C2-C3 bond due to excess hypochlorite or high Temp. | Strictly limit Temp to <65°C. Optimize NaClO stoichiometry (typically 1.1–1.2 eq). |
| Sudden pH Drop | Insufficient Alkali Dosing: Acid generation (DAG formation) consumed the buffer. | Ensure pH stat loop is responsive. Warning: Low pH (<9) during oxidation hydrolyzes the acetonide groups, destroying the product. |
Module 2: Isolation & Crystallization
The Protocol
Objective: Convert the soluble Sodium salt (Na-DAG) into the crystalline acid monohydrate (DAG·H₂O) and remove the Nickel catalyst.[2]
Step-by-Step Methodology
-
Catalyst Removal:
-
While the solution is alkaline (pH > 10) and warm (50°C), filter the reaction mixture through a sintered glass filter or filter press.
-
Reasoning: The Nickel catalyst is insoluble as hydroxide/oxide at high pH. The product (Na-DAG) is soluble.
-
Recycle: The black filter cake can be regenerated with acid wash, but for pharma-grade, fresh catalyst is often used to ensure purity.
-
-
Acidification (The Danger Zone):
-
Cool the clear filtrate to 0–5°C .
-
Slowly add concentrated HCl (35%) to adjust pH to 1.5 – 2.0 .
-
Critical Control Point:Do not exceed 10°C. The acetonide groups are acid-labile. High temp + Low pH = Hydrolysis to 2-Keto-L-gulonic acid (water soluble, non-crystalline).
-
-
Crystallization:
-
Seed with pure DAG·H₂O crystals at pH 3.0 to induce nucleation.
-
Continue acidifying to pH 1.5.
-
Age the slurry for 2–4 hours at 0°C.
-
Filter and wash with ice-cold water (to remove NaCl).
-
Dry at 40°C under vacuum. Do not over-dry ; the product is a monohydrate. Losing the crystal water destabilizes the lattice.
-
Troubleshooting Guide: Isolation Phase
| Symptom | Probable Cause | Corrective Action |
| Green/Grey Crystals | Nickel Breakthrough: Inefficient filtration of catalyst before acidification. | Use a finer filter aid (Celite) during the alkaline filtration step. Once acidified, Ni becomes soluble and contaminates the crystal. |
| No Precipitation (Clear solution at pH 1.5) | Hydrolysis: Product hydrolyzed to 2-KGA due to high temp during acidification. | Check HPLC for "2-Keto-L-gulonic acid" (unprotected). If present, the batch is lost. Ensure T < 5°C during HCl addition. |
| Chlorine Gas Smell | Safety Hazard: Residual Hypochlorite reacting with HCl. | STOP. Evacuate. Ensure residual oxidant was fully quenched with Bisulfite before acidification. |
Module 3: Visualizing the Process Logic
Reaction Pathway & Failure Modes[4]
Caption: Process flow for DAG synthesis highlighting critical control points (yellow) and failure modes (red).
FAQ: Expert Troubleshooting
Q1: My final product is sticky and won't flow freely. What happened? A: You likely stripped the crystal water. DAG crystallizes as a stable monohydrate . If you dry it aggressively (>50°C or high vacuum for too long), you form the amorphous anhydrous material, which is hygroscopic and sticky. Re-hydrate by exposing to controlled humidity or recrystallize.
Q2: The reaction mixture turned from black to light green halfway through oxidation.
A: You lost the active catalyst species (
Q3: How do I minimize the formation of chlorate (
Q4: Can I use air/oxygen instead of Bleach?
A: Yes, Platinum on Carbon (Pt/C) with air bubbling is a known "green" alternative. However, it requires pressurized reactors (to increase
References
-
Reichstein, T., & Grüssner, A. (1934). "Eine ergiebige Synthese der l-Ascorbinsäure (C-Vitamin)."[3] Helvetica Chimica Acta, 17(1), 311-328.
-
U.S. Patent 3,352,883. (1967). "Production of diacetone-2-keto-l-gulonic acid." Google Patents.
- Cheung, S. et al. (2010). "Oxidation of diacetone-L-sorbose to diacetone-2-keto-L-gulonic acid using electrogenerated hypochlorite." Industrial & Engineering Chemistry Research.
-
BenchChem Technical Support. (2025). "The Isolation of 2-Keto-L-Gulonic Acid: A Technical Guide."
-
ECHEMI Safety Data Sheet. (2025). "(-)-Diacetone-2-keto-L-gulonic acid monohydrate SDS."
Sources
Technical Support Center: (-)-Diacetone-2-keto-L-gulonic Acid Monohydrate (DAG) Catalysis
Troubleshooting Catalyst Deactivation and Regeneration Workflows
Welcome to the Technical Support Center for DAG catalysis. (-)-Diacetone-2-keto-L-gulonic acid monohydrate (DAG) is an indispensable chiral intermediate in the1[1]. This guide is designed for researchers and drug development professionals to troubleshoot the two primary catalytic bottlenecks in this pathway: the oxidation of diacetone-L-sorbose (DAS) to DAG, and the acid-catalyzed lactonization of DAG to ascorbic acid.
Core Principles: Understanding Causality in DAG Catalysis
To effectively troubleshoot, one must first understand the mechanistic causality behind catalyst failure in these specific microenvironments:
-
Noble Metal Catalysts (Pd/C, Pt/C) in Aerobic Oxidation: Deactivation is primarily caused by the 2[2] (e.g., Pd(0) oxidizing to catalytically inactive PdO) and the strong competitive adsorption (chelation) of the highly oxygenated DAG product onto the active sites.
-
Nickel Catalysts in Hypohalite/Electro-Oxidation: In alkaline environments, Ni catalysts deactivate through particle agglomeration and the irreversible3[3] if the local pH drops due to the generation of acidic protons during DAS oxidation.
-
Acid Catalysts in DAG Lactonization: During the conversion of DAG to L-ascorbic acid, water is generated as a byproduct. This water competitively binds to acid sites, shifting the equilibrium. Furthermore, side-reactions of the carbohydrate skeleton lead to the 4[4] (coking), physically blocking the catalyst pores.
Troubleshooting Guides & FAQs
Q1: My Pd/C catalyst is losing activity rapidly during the aerobic oxidation of DAS. How can I prevent this? A: Rapid deactivation in aerobic systems is usually due to oxygen poisoning and product inhibition. Causality: When the oxygen supply exceeds the rate of DAS diffusion to the catalyst surface, the unreacted oxygen oxidizes the Pd(0) sites. Simultaneously, the carboxylate group of the formed DAG strongly chelates to the metal, blocking new DAS molecules. Solution: Optimize the O₂ flow rate to ensure the reaction is diffusion-controlled rather than kinetically controlled. To regenerate the poisoned catalyst, perform a mild alkaline wash to desorb the gulonate species, followed by an in-situ reduction with a dilute H₂ stream to restore the Pd(0) state.
Q2: We are using a Nickel chloride catalyst with sodium hypochlorite for DAS oxidation. The yield has dropped, and a green precipitate is forming. What is happening? A: The green precipitate indicates the5[5], meaning your catalyst is deactivating due to insufficient alkalinity. Causality: The active catalytic species is the black, highly oxidized NiOOH, which requires a strictly alkaline environment (pH > 10) to remain stable. As DAS oxidizes to DAG, the generation of acidic protons neutralizes the local alkaline medium, causing NiOOH to reduce and precipitate as green Ni(OH)₂. Solution: Continuously monitor and adjust the pH by adding NaOH during the reaction. To regenerate the precipitated Ni(OH)₂, dissolve it in HCl, re-precipitate with NaOH, and re-oxidize with NaOCl.
Q3: During the acid-catalyzed conversion of DAG to L-ascorbic acid, our solid acid resin is fouling and turning dark brown. Can it be saved? A: Yes, the dark brown coloration is classic "coking" caused by the polymerization of degraded sugar intermediates into humins. Causality: The high temperatures required for lactonization cause a fraction of the deprotected 2-keto-L-gulonic acid to undergo dehydration and polymerization. These humins physically block the acidic pores of the catalyst. Solution: For polymeric resins (e.g., Amberlyst), perform a sequential solvent wash (Water → Methanol → Acetone) to dissolve soluble humins. For inorganic solid acids (e.g., Zeolites), a thermal calcination step is required to burn off the carbonaceous deposits.
Experimental Protocols: Self-Validating Regeneration Workflows
Protocol A: In-Situ Regeneration of Pd/C Catalyst (Aerobic DAS Oxidation)
Objective: Restore Pd(0) active sites and remove chelated DAG.
-
Purging: Stop the O₂ flow and purge the reactor with inert N₂ gas for 15 minutes to remove residual oxygen.
-
Alkaline Desorption Wash: Introduce a 0.1 M NaOH solution at 40°C and agitate for 30 minutes. The alkaline medium converts strongly adsorbed DAG into its highly soluble sodium salt, desorbing it from the Pd surface.
-
Rinsing: Drain the wash solution and rinse the catalyst bed with deionized water until the effluent pH is neutral.
-
Mild Reduction: Introduce a 5% H₂ / 95% N₂ gas mixture at 50°C for 2 hours. This selectively reduces inactive PdO back to active Pd(0) without altering the carbon support.
-
System Validation: Re-introduce DAS and O₂. A successful regeneration will show an immediate restoration of the initial O₂ uptake rate (measured via mass flow controller).
Protocol B: Recovery and Regeneration of Ni-based Catalysts
Objective: Recover inactive Ni(OH)₂ and regenerate active NiOOH.
-
Separation: Centrifuge the post-reaction mixture to isolate the spent green Ni(OH)₂ catalyst from the6[6].
-
Dissolution: Dissolve the spent catalyst in 2 M HCl at 60°C until the solution turns clear green (formation of NiCl₂).
-
Precipitation: Slowly add 2 M NaOH under vigorous stirring until the pH reaches 10.5, precipitating fresh, high-surface-area Ni(OH)₂.
-
Oxidation & Validation: Add a stoichiometric excess of NaOCl (Sodium hypochlorite) at 45°C. Self-Validation: The precipitate will rapidly turn from green to black, visually confirming the successful regeneration of the active NiOOH phase.
Quantitative Data: Catalyst Deactivation & Regeneration Metrics
| Catalyst System | Application | Primary Deactivation Mode | Regeneration Method | Typical Activity Recovery (%) |
| Pd/C or Pt/C | DAS Aerobic Oxidation | Over-oxidation (PdO), Chelation | Alkaline Wash + Mild H₂ Reduction | 92 - 98% |
| NiCl₂ / NiOOH | DAS Hypohalite Oxidation | pH drop, phase shift to Ni(OH)₂ | Acid Dissolution + NaOCl Oxidation | 95 - 99% |
| Solid Acid Resin | DAG Lactonization | Pore blocking by humins (coking) | Sequential Solvent Wash (MeOH/Acetone) | 80 - 85% |
| Zeolites (H-ZSM-5) | DAG Lactonization | Coking and water competitive binding | Thermal Calcination (400°C in Air) | 90 - 95% |
Process Visualization
Mechanism of Pd/Pt catalyst deactivation and regeneration cycle during DAS oxidation.
Workflow for solid acid catalyst regeneration in DAG lactonization to L-ascorbic acid.
References
-
The Pivotal Role of 2-Keto-L-Gulonic Acid in Vitamin C Synthesis: A Technical Guide - Benchchem - 1
-
US3352883A - Production of diacetone-2-keto-l-gulonic acid - Google Patents -6
-
SYNTHESIS OF ASCORBIC ACID FROM DIACETONE-2-KETO-L-GULONIC ACID - Ovid - 4
-
A complex approach to study the electrode-solution region - ChemRxiv - 3
-
DE3623328C2 - Process for the oxidation of diacetone-L-sorbose - Google Patents -5
-
Aerobic Oxidation Reactions in the Fine Chemicals and Pharmaceutical Industries - RSC - 7
-
Direct Oxidation of L-Sorbose to 2-Keto-L-gulonic Acid with Molecular Oxygen on Platinum- and Palladium-Based Catalysts - Researcher.Life - 2
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. chemrxiv.org [chemrxiv.org]
- 4. ovid.com [ovid.com]
- 5. DE3623328C2 - Process for the oxidation of diacetone-L-sorbose - Google Patents [patents.google.com]
- 6. US3352883A - Production of diacetone-2-keto-1-gulonic acid - Google Patents [patents.google.com]
- 7. books.rsc.org [books.rsc.org]
Validation & Comparative
Comparative Synthesis Routes for (-)-Diacetone-2-keto-L-gulonic Acid Monohydrate (DAG): A Technical Guide
(-)-Diacetone-2-keto-L-gulonic acid monohydrate (DAG) is a critical, heavily protected intermediate in the classic Reichstein process for the industrial synthesis of L-ascorbic acid (Vitamin C)[1]. While modern biomanufacturing has introduced two-step fermentation routes that directly yield unprotected 2-keto-L-gulonic acid (2-KGA), the chemical synthesis of DAG remains highly relevant. The unique crystalline nature of DAG monohydrate allows for exceptional purification from complex aqueous mixtures via simple pH-driven precipitation, making it an invaluable precursor for high-purity pharmaceutical applications[2].
This guide objectively compares the three primary synthetic routes for oxidizing Diacetone-L-sorbose (DAS) to DAG, detailing the mechanistic causality, performance metrics, and step-by-step experimental protocols.
Mechanistic Overview and Route Comparison
The conversion of DAS to DAG requires the highly selective oxidation of the primary hydroxyl group at the C-1 position to a carboxylic acid. Because the isopropylidene (acetal) protecting groups are highly labile in acidic environments, this oxidation must be conducted under strictly alkaline conditions (pH > 10)[1].
The Three Primary Oxidation Routes:
-
Hypohalite Oxidation (NaOCl / Ni Catalyst): The industrial standard. It utilizes sodium hypochlorite as the terminal oxidant and a nickel salt as an electron mediator. The alkaline environment facilitates the formation of insoluble Nickel(III) oxide-hydroxide (NiOOH), which acts as the active oxidizing species[3][4].
-
Electrochemical Oxidation: A sustainable alternative that replaces chemical hypochlorite with anodic oxidation. Using a high-surface-area nickel foam anode, Ni(II) is continuously oxidized to NiOOH via applied electrical current[5][6].
-
Aerobic Catalytic Oxidation (Pt/C or Pd/C): A transition-metal approach utilizing molecular oxygen (
) as the terminal oxidant over a noble metal catalyst (e.g., Platinum on Carbon)[7].
Quantitative Performance Comparison
| Parameter | NaOCl / Ni Catalyst | Electrochemical (Ni Anode) | Aerobic Catalytic (Pt/C) |
| Typical Yield | 88% – 92% | 85% – 90% | 70% – 80% |
| Reaction Time | 2 – 4 hours | 4 – 8 hours | 12 – 24 hours |
| Terminal Oxidant | Sodium Hypochlorite (NaOCl) | Electrons (Applied Current) | Molecular Oxygen ( |
| Active Catalyst | NiOOH (Generated in situ) | NiOOH (Surface-bound) | Pt nanoparticles |
| Primary Byproduct | Sodium Chloride (NaCl) | Hydrogen gas (at cathode) | Water ( |
| Scalability | Excellent (Industrial Standard) | Moderate (Reactor geometry limits) | Low (Catalyst poisoning issues) |
Pathway and Mechanistic Visualizations
Caption: The modified Reichstein process highlighting the critical DAS to DAG oxidation step.
Caption: The catalytic cycle of Nickel(III) oxide-hydroxide in the oxidation of DAS.
Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. The successful isolation of DAG relies on its unique property to form a highly insoluble crystalline monohydrate at a specific acidic pH. If the oxidation fails, or if the protecting groups are cleaved due to poor temperature/pH control, crystallization will not occur.
Protocol A: Hypohalite Oxidation (NaOCl / Ni Catalyst)
This is the most reliable method for bench-scale and industrial synthesis, relying on the in situ generation of NiOOH[2][4].
Reagents: Diacetone-L-sorbose (DAS), Nickel(II) chloride hexahydrate (
Step-by-Step Methodology:
-
Alkaline Solubilization: Dissolve 100 g of DAS in 300 mL of water containing 5 g of NaOH. Causality: DAS is practically insoluble in neutral water; the alkaline environment solubilizes the substrate and prevents the acid-catalyzed hydrolysis of the isopropylidene groups during the reaction.
-
Catalyst Initiation: Add 2.5 g of
dissolved in 20 mL of water. A light green precipitate of will immediately form. -
Oxidative Dosing: Heat the mixture to 50 °C. Begin dropwise addition of 350 mL of 9.5% NaOCl solution over 2 hours.
-
Critical Control Point: Maintain the temperature strictly between 50 °C and 60 °C. If the temperature exceeds 60 °C, NaOCl will disproportionate into inactive sodium chlorate (
), drastically reducing the yield[2]. -
Observation: The green precipitate will turn deep black, confirming the formation of the active NiOOH catalytic species.
-
-
Quenching & Catalyst Recovery: Once the NaOCl addition is complete and TLC confirms the consumption of DAS, filter the hot mixture to remove the black NiOOH/Ni(OH)2 catalyst. The catalyst can be washed and recycled for subsequent batches[2].
-
Self-Validating Crystallization: Cool the clear, pale-yellow filtrate to 5 °C. Slowly add 35% HCl under vigorous stirring until the pH reaches exactly 2.0.
-
Causality: At pH 2.0, the sodium salt of DAG is protonated to its free acid form. Because it is highly hydrated, it rapidly crystallizes as (-)-Diacetone-2-keto-L-gulonic acid monohydrate. If the pH drops below 1.5, the acetal groups will hydrolyze, destroying the product[2].
-
-
Isolation: Filter the thick white slurry, wash with ice-cold water, and dry under a vacuum at 40 °C.
Protocol B: Electrochemical Oxidation
This protocol eliminates the use of chemical bleach, utilizing an anodic nickel foam to generate the NiOOH active species[5][6].
Equipment: Undivided electrochemical cell, Nickel foam anode (high surface area), Stainless steel cathode, Potentiostat.
Step-by-Step Methodology:
-
Electrolyte Preparation: Dissolve 50 g of DAS in 500 mL of 1.0 M NaOH. Causality: The high concentration of NaOH serves a dual purpose: it acts as the supporting electrolyte to carry the current and provides the necessary
ions to form NiOOH on the anode surface[6]. -
Cell Assembly: Submerge the Nickel foam anode and Stainless steel cathode into the electrolyte. Ensure vigorous mechanical stirring to overcome mass transport limitations at the electrode boundary layer.
-
Electrolysis: Apply a constant current density of 30 mA/cm² while maintaining the cell temperature at 45 °C.
-
Causality: At the anode, surface Ni is oxidized to NiOOH, which chemically oxidizes DAS and returns to Ni(II). At the cathode, water is reduced to hydrogen gas (
).
-
-
Monitoring: Pass approximately 4.5 Faradays per mole of DAS (slight excess over the theoretical 4 F/mol required for a 4-electron oxidation).
-
Workup: Remove the electrodes. Cool the electrolyzed solution to 5 °C and acidify with HCl to pH 2.0 to precipitate the DAG monohydrate, identical to Step 5 in Protocol A.
Summary and Recommendations
For researchers and drug development professionals scaling up Vitamin C intermediates:
-
The NaOCl/Ni route remains the most robust and time-efficient method for generating DAG monohydrate, provided that exotherms are strictly managed[2].
-
The Electrochemical route is highly recommended for facilities prioritizing green chemistry and waste reduction, as it entirely bypasses the generation of stoichiometric chloride waste[5][6].
-
The Aerobic Pt/C route currently suffers from poor atom economy due to catalyst poisoning by the heavily functionalized sugar substrate and is generally not recommended for preparative-scale DAG synthesis[7].
References
Sources
- 1. (-)-Diacetone-2-keto-L-gulonic acid monohydrate | Benchchem [benchchem.com]
- 2. US3352883A - Production of diacetone-2-keto-1-gulonic acid - Google Patents [patents.google.com]
- 3. Page loading... [wap.guidechem.com]
- 4. chembk.com [chembk.com]
- 5. researchgate.net [researchgate.net]
- 6. US3453191A - Electrolytic process of making diacetone 2-keto gulonic acid - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
A Comparative Guide to Validated HPLC Methods for the Quantification of (-)-Diacetone-2-keto-L-gulonic acid monohydrate
For researchers and professionals in pharmaceutical development, the precise and reliable quantification of (-)-Diacetone-2-keto-L-gulonic acid monohydrate (DAG) is of paramount importance. As a key intermediate in the synthesis of Vitamin C (ascorbic acid), the purity and concentration of DAG directly impact the quality and yield of the final active pharmaceutical ingredient (API).[1] High-Performance Liquid Chromatography (HPLC) stands as the gold standard for this analysis, offering a blend of specificity, sensitivity, and accuracy.
This guide provides an in-depth comparison of validated HPLC methodologies for DAG analysis. Moving beyond a simple recitation of protocols, we will explore the causality behind experimental choices, compare alternative chromatographic strategies, and ground our discussion in the authoritative standards that govern method validation in the pharmaceutical industry.
The Workhorse: Reversed-Phase HPLC (RP-HPLC)
The most common approach for the analysis of moderately polar organic molecules like DAG is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). This technique utilizes a non-polar stationary phase (typically a C18-bonded silica) and a polar mobile phase.[2]
A Validated RP-HPLC Method Protocol
This protocol represents a robust, validated method for the quantification of DAG, suitable for quality control and process monitoring.
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: 50 mM Potassium Dihydrogen Phosphate buffer, pH adjusted to 2.8 with phosphoric acid.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV-Vis at 210 nm[3]
-
Injection Volume: 20 µL
Rationale for Method Choices:
-
C18 Column: The C18 stationary phase provides sufficient hydrophobic character to retain the DAG molecule, separating it from more polar impurities that elute earlier and less polar impurities that are retained longer.
-
Acidic Mobile Phase (pH 2.8): DAG is a carboxylic acid. By setting the mobile phase pH well below its pKa, the carboxyl group remains protonated (in its non-ionized form).[4] This "ion suppression" increases the molecule's hydrophobicity, leading to better retention and improved peak shape on a reversed-phase column.[4]
-
UV Detection at 210 nm: The carboxyl group in DAG provides UV absorbance at low wavelengths. 210 nm offers a sensitive point for detection, though it requires a high-purity mobile phase to minimize baseline noise.[3]
Validation of the RP-HPLC Method: A Self-Validating System
A method is only as reliable as its validation. Adhering to the principles outlined in the International Council for Harmonisation (ICH) guideline Q2(R1) ensures the method's performance is well-understood and documented.[5][6][7]
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Summary of Validation Parameters & Typical Acceptance Criteria:
| Validation Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the signal is from the analyte only, without interference from matrix components or impurities.[8] | Peak is spectrally pure (via PDA detector); no interfering peaks in blank or placebo samples at the analyte's retention time.[1] |
| Linearity | To demonstrate a proportional relationship between analyte concentration and detector response over a defined range.[7] | Correlation coefficient (R²) ≥ 0.999 for a series of 5-6 concentrations.[1] |
| Range | The concentration interval where the method is precise, accurate, and linear.[7] | Typically 80% to 120% of the target concentration for an assay. |
| Accuracy | To measure the closeness of the experimental value to the true value.[8] | 98.0% to 102.0% recovery for spiked samples at three concentration levels (e.g., 80%, 100%, 120%).[1] |
| Precision | To measure the degree of scatter between a series of measurements. Assessed at two levels: Repeatability (same day, same analyst) and Intermediate Precision (different days, analysts, or equipment).[8] | Relative Standard Deviation (RSD) ≤ 2.0% for both repeatability and intermediate precision. |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantified. | Signal-to-Noise ratio (S/N) ≥ 3:1.[1] |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantified with suitable precision and accuracy. | Signal-to-Noise ratio (S/N) ≥ 10:1.[1] |
| Robustness | To show the method's reliability when subjected to small, deliberate variations in parameters (e.g., pH, flow rate). | System suitability parameters (e.g., resolution, tailing factor) remain within acceptable limits. |
Comparative Analysis: Alternative Chromatographic Approaches
While RP-HPLC is a robust starting point, alternative methods may offer advantages depending on the specific analytical challenge, such as resolving DAG from highly similar impurities.
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Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is an excellent alternative for separating polar and hydrophilic compounds that are poorly retained in reversed-phase mode.[9][10] It uses a polar stationary phase (like bare silica or an amide-bonded phase) and a mobile phase with a high concentration of a non-polar organic solvent, like acetonitrile.[11]
-
Mechanism: HILIC operates on a partitioning mechanism where analytes separate between a water-enriched layer on the surface of the stationary phase and the bulk organic mobile phase.[9] More polar compounds are more strongly retained.
-
Advantages for DAG: If key impurities are more polar than DAG, HILIC can provide superior resolution where RP-HPLC might fail. The high organic content of the mobile phase is also beneficial for mass spectrometry (MS) detection, as it promotes more efficient solvent evaporation and analyte ionization.[9]
-
Considerations: HILIC methods can require longer column equilibration times and are sensitive to the water content of the sample diluent, which requires careful control to ensure reproducibility.[11]
Ion-Exchange Chromatography (IEX)
IEX separates molecules based on their net charge by utilizing a stationary phase with charged functional groups.[12] Since DAG is an acid, it will be negatively charged at a neutral or basic pH and can be analyzed using an anion-exchange column.
-
Mechanism: Anion exchangers have a positively charged stationary phase that retains negatively charged molecules (anions).[13] Elution is typically achieved by increasing the concentration of a competing ion (e.g., chloride or phosphate) in the mobile phase or by changing the pH to neutralize the charge on the analyte.[12]
-
Advantages for DAG: IEX offers very high selectivity based on differences in charge, which can be invaluable for separating DAG from other acidic impurities or formulation excipients. It also typically has a high loading capacity.[14]
-
Considerations: IEX methods are highly sensitive to the pH and ionic strength of the mobile phase, requiring precise buffer preparation.[14] Gradient elution is often necessary to separate compounds with different charge strengths, which can increase run times and complexity.[15]
Performance Comparison Summary
| Feature | Reversed-Phase (RP-HPLC) | Hydrophilic Interaction (HILIC) | Ion-Exchange (IEX) |
| Primary Retention Mechanism | Hydrophobic Interactions | Partitioning into a water-enriched layer[9] | Electrostatic (Ionic) Interactions |
| Best Suited For | Moderately polar to non-polar analytes | Very polar and hydrophilic analytes[10] | Ionic and ionizable analytes[13] |
| Mobile Phase | High aqueous content, often buffered | High organic content (e.g., >60% Acetonitrile)[11] | Aqueous buffers, elution via salt or pH gradient |
| Key Strengths | High robustness, wide applicability, vast knowledge base | Superior retention of polar compounds, MS-friendly[16] | High selectivity based on charge, high capacity[14] |
| Potential Challenges | Poor retention of very polar compounds[4] | Longer equilibration times, sample solvent effects[11] | High sensitivity to mobile phase pH and ionic strength[14] |
Beyond HPLC: Orthogonal Methods
While HPLC is the primary technique, other methods can serve as valuable orthogonal (i.e., based on a different principle) checks for quality control.
-
Titrimetry: A simple acid-base titration can be used as a straightforward, low-cost assay for determining the bulk purity of the DAG raw material. It is not, however, a purity-indicating method as it cannot distinguish between DAG and other acidic impurities.
-
Thin-Layer Chromatography (TLC): TLC is a rapid, inexpensive tool for qualitative screening, such as identity confirmation or a simple limit test for impurities. It provides a visual confirmation but lacks the quantitative precision of HPLC.[2]
Conclusion
For the routine, high-precision quantification of (-)-Diacetone-2-keto-L-gulonic acid monohydrate, a validated Reversed-Phase HPLC method with ion suppression is the most robust and reliable choice. It offers a well-understood mechanism, excellent reproducibility, and adherence to global pharmacopeial standards.[17] However, for complex separation challenges involving highly polar or ionic impurities, HILIC and Ion-Exchange Chromatography present powerful, selective alternatives. The choice of method should always be guided by the specific analytical requirements, and its reliability must be rigorously established through a comprehensive validation study compliant with ICH guidelines.[5]
References
-
USP General Chapter <621> Chromatography. Source: U.S. Pharmacopeia. [Link]
-
HILIC Columns for Polar Separations. Source: PolyLC. [Link]
-
HPLC Organic Acid Analysis in Different Citrus Juices under Reversed Phase Conditions. Source: ResearchGate. [Link]
-
Understanding the Latest Revisions to USP <621>. Source: Agilent. [Link]
-
Application of Hydrophilic Interaction Chromatography (HILIC) in pharmaceutical analysis. Source: Farmaforum. [Link]
-
Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography. Source: Waters Corporation. [Link]
-
USP 621 Changes. Source: Element Lab Solutions. [Link]
-
What the New USP Chapter <621> Guidelines Mean for Your HPLC Analysis. Source: Technology Networks. [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Source: ECA Academy. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Source: U.S. Food and Drug Administration (FDA). [Link]
-
ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers. Source: Scribd. [Link]
-
ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Source: International Council for Harmonisation (ICH). [Link]
-
HPLC Organic Acid Analysis in Different Citrus Juices under Reversed Phase Conditions (Duplicate). Source: ResearchGate. [Link]
-
Analytical Methods for Organic Acids. Source: Shimadzu. [Link]
-
Analysis of Organic Acids in Aqueous Samples. Source: Agilent. [Link]
-
HPLC Separation of Organic Acids. Source: SIELC Technologies. [Link]
-
Quality Guidelines. Source: International Council for Harmonisation (ICH). [Link]
-
Analysis of α-Ketocarboxylic Acids by Ion Exchange Hplc With UV and Amperometric Detection. Source: Taylor & Francis Online. [Link]
-
Simultaneous Determination of 2-keto-L-Gulonic Acid and 2-keto-D-Gluconic Acid in Fermentation Broth by HPLC. Source: Hebei University. [Link]
-
A Rapid and Simple Clinical Research Method for Vitamin C in Serum by UPLC-QDa. Source: Waters Corporation. [Link]
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Developments in the Clinical and Food Analysis of Vitamin C. Source: Baqai Medical University. [Link]
-
Process for Preparation of Vitamin C and Method for Determination of Vitamin C in Tablets. Source: Preprints.org. [Link]
-
A comparative study: Methods for the determination of ascorbic acid in small and middle sized food analytic laboratories. Source: SciSpace. [Link]
-
Different Methods Used For Determination of Vitamin C: A Review. Source: ResearchGate. [Link]
-
Development and Validation of HPLC-DAD Method with Pre-Column PMP Derivatization for Monomeric Profile Analysis of Polysaccharides from Agro-Industrial Wastes. Source: MDPI. [Link]
-
Simultaneous determination of 2-keto-L-gulonic acid and 2-keto-D-gluconic acid in fermentation broth by HPLC (Duplicate). Source: ResearchGate. [Link]
-
Mastering Ion Exchange Chromatography: Essential Guide. Source: Chrom Tech, Inc. [Link]
-
Principles of Ion Exchange Chromatography. Source: Phenomenex. [Link]
-
Ion-Exchange Chromatography. Source: Chemistry LibreTexts. [Link]
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Ascorbic Acid Synthesis: (-)-Diacetone-2-keto-L-gulonic Acid Monohydrate vs. Direct Fermentation
Target Audience: Researchers, bioprocess engineers, and drug development professionals.
Executive Summary & Mechanistic Overview
The industrial production of L-ascorbic acid (Vitamin C) stands at a technological crossroads. For over 80 years, the global supply has relied heavily on the chemo-microbial Reichstein process and its modern two-stage fermentation variants, both of which funnel through a critical intermediate: 2-keto-L-gulonic acid (2-KGA) or its protected form, (-)-diacetone-2-keto-L-gulonic acid monohydrate (DAG) (1)[1].
However, recent advances in synthetic biology have introduced direct fermentation , a one-step biological conversion of simple sugars (like D-glucose or D-sorbitol) directly into L-ascorbic acid using engineered microorganisms (2)[2].
This guide objectively compares the established DAG-mediated direct cyclization pathway against the emerging direct fermentation approach, analyzing the causality behind their respective yields, scalability, and experimental workflows.
The Causality of Pathway Design
-
The DAG Pathway: In the classic chemical route, the acetonide protecting groups in DAG are strictly necessary. They prevent the over-oxidation of vulnerable hydroxyl groups during the harsh potassium permanganate oxidation step (3)[3]. DAG can then be directly cyclized to L-ascorbic acid via an acid-catalyzed or thermal process involving the loss of acetone, lactonization, and enolization (4)[4].
-
The Direct Fermentation Pathway: Direct fermentation bypasses the need for chemical protecting groups entirely by leveraging the extreme stereospecificity of intracellular enzymes. By engineering strains like E. coli or Gluconobacter oxydans with multi-step plant biosynthesis pathways, the cell directly oxidizes the carbon source into L-ascorbic acid (5)[5].
Fig 1: DAG-mediated chemical synthesis vs. direct biological fermentation pathways.
Quantitative Performance & Data Comparison
While direct fermentation is the "holy grail" of green chemistry due to its single-step nature, it currently struggles with thermodynamic and metabolic bottlenecks. Ascorbic acid is highly unstable in the aerated, aqueous environment of a bioreactor, leading to rapid degradation (6)[6]. Conversely, the DAG cyclization process occurs in a highly controlled chemical environment, yielding massive industrial titers (7)[7].
| Parameter | (-)-Diacetone-2-keto-L-gulonic acid (DAG) Cyclization | Direct Fermentation (Engineered Strains) |
| Primary Substrate | Protected intermediate (DAG) derived from L-Sorbose | Simple sugars (e.g., D-Glucose, D-Sorbitol) |
| Mechanism of Conversion | Thermal/Acid-catalyzed deprotection, lactonization, enolization | Intracellular enzymatic biosynthesis |
| Stereocontrol | Achieved via prior microbial step (D-Sorbitol to L-Sorbose) | Achieved via highly specific intracellular enzymes |
| Major Byproducts | Acetone, unreacted DAG | Biomass, organic acids, degraded ascorbate |
| Product Stability | High (controlled chemical environment, rapid crystallization) | Low (prone to rapid oxidation in aerated aqueous broth) |
| Current Yield / Titer | > 85-90% conversion efficiency in optimized continuous reactors | ~1.53 mg/L (Proof-of-concept in E. coli shaking flasks) |
| Current Industrial Status | Established, high-yield commercial standard | Experimental / Lab-scale |
Experimental Protocols & Self-Validating Workflows
The following protocols outline the methodologies for executing both processes.
Protocol 1: Direct Cyclization of DAG to L-Ascorbic Acid
Mechanism: DAG undergoes direct cyclization in an aqueous environment. The loss of the acetone protecting group is followed by consecutive lactonization and enolization. Because the liberated acetone can cause side reactions, continuous extraction is required to validate the forward momentum of the reaction (8)[8].
-
Preparation: Dissolve (-)-Diacetone-2-keto-L-gulonic acid monohydrate in an aqueous solvent system.
-
Thermal/Acid Catalysis: Heat the solution to 130–140°C in a pressurized reactor. To accelerate the reaction, a mild acid catalyst can be introduced.
-
Acetone Recovery (Critical Step): Continuously strip the liberated acetone from the reaction mixture using a distillation column. Self-Validation: The continuous monitoring of acetone in the distillate confirms the deprotection rate.
-
Separation: Route the reaction stream through a Simulated Moving Bed (SMB) chromatographic reactor. This efficiently separates the newly formed L-ascorbic acid from unreacted DAG, allowing the unreacted DAG to be recycled (8)[8].
-
Crystallization: Cool the L-ascorbic acid-rich fraction to induce crystallization. Filter and dry the final product.
Protocol 2: Direct Fermentation of L-Ascorbic Acid
Mechanism: An engineered microbe takes up D-glucose and processes it through an introduced synthetic pathway (e.g., the 10-step Arabidopsis thaliana pathway) directly into L-ascorbic acid (2)[2].
-
Strain Preparation: Cultivate a genetically engineered strain (e.g., E. coli B539 or recombinant Gluconobacter oxydans) in a seed culture medium until the desired optical density (OD600) is reached.
-
Bioreactor Inoculation: Transfer the seed culture into a bioreactor containing M9 minimal medium supplemented with D-glucose as the sole carbon source.
-
Cultivation & Aeration: Maintain the bioreactor at 30°C and pH 7.0. Supply continuous oxygen, as the oxidative steps in the biosynthesis pathway require high dissolved oxygen (DO > 30%).
-
In-Situ Stabilization (Critical Step): Because L-ascorbic acid degrades rapidly in aerated water, add a stabilizing agent such as metaphosphoric acid to the broth, or maintain strict pH control to slow oxidation (7)[7].
-
Harvest & Quantification: Centrifuge the broth to remove biomass. Quantify the secreted L-ascorbic acid immediately using HPLC coupled with an electrochemical or UV detector.
Fig 2: Experimental workflows for DAG direct cyclization and direct fermentation of ascorbic acid.
Strategic Selection & Conclusion
For current industrial scaling, DAG-mediated synthesis remains the undisputed champion. The ability to physically separate the sensitive lactonization step from the biological fermentation step ensures that the final product is not destroyed by the very environment created to synthesize it. The continuous recovery of acetone and unreacted DAG through SMB chromatography makes this process highly economical (8)[8].
However, direct fermentation represents the ultimate trajectory for the pharmaceutical and food additive industries. By eliminating toxic chemical reagents (like potassium permanganate and acetone) and reducing the physical footprint of multi-stage plants, it promises unparalleled sustainability (). The primary hurdle for R&D professionals today is engineering host strains capable of tolerating the metabolic burden and developing novel bioreactor designs that can stabilize the ascorbic acid in situ before it oxidizes.
References
-
Benchchem. The Isolation of 2-Keto-L-Gulonic Acid: A Technical Guide to its Discovery and Production. 9
-
Google Patents. US6610863B2 - Continuous process for producing L-ascorbic acid. 4
-
Benchchem. The Pivotal Role of 2-Keto-L-Gulonic Acid in Vitamin C Synthesis: A Technical Guide. 3
-
Benchchem. A Comparative Guide: 2-Keto-L-Gulonic Acid Pathway vs. Direct Fermentation for Ascorbic Acid Production. 7
-
Perpusnas. Ascorbic Acid Production: A Deep Dive.
-
NIH. Metabolic engineering of Escherichia coli for direct production of vitamin C from D-glucose. 2
-
Wikipedia. Reichstein process. 1
-
MDPI. Strain Development, Substrate Utilization, and Downstream Purification of Vitamin C. 10
-
SciSpace. Recent patents on vitamin C: opportunities for crop improvement and single-step biological manufacture. 11
-
European Patent Office. PROCESS FOR THE PREPARATION OF ASCORBIC ACID - EP 1474410 B1. 8
-
Google Patents. US8318462B2 - Fermentative vitamin C production. 5
-
WIPO. (12) INTERNATIONAL APPLICATION PUBLISHED UNDER THE PATENT COOPERATION TREATY (PCT). 6
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Advanced Characterization of (-)-Diacetone-2-keto-L-gulonic Acid Monohydrate Impurities: A Comparative Guide to Analytical Modalities
Introduction: The Analytical Bottleneck in Vitamin C Synthesis
(-)-Diacetone-2-keto-L-gulonic acid monohydrate (DAG monohydrate,
However, the characterization of DAG impurities—such as unreacted DAS, monoacetone-2-keto-L-gulonic acid, fully deprotected 2-keto-L-gulonic acid (KLG), and over-oxidation byproducts—presents a severe analytical challenge. These compounds are highly polar, structurally analogous, and crucially, lack strong UV chromophores . Relying on traditional analytical workflows often results in co-eluting peaks and blind spots in the impurity profile, which can drastically reduce downstream lactonization yields and compromise API purity[3].
This guide objectively compares the traditional HPLC-UV/RI (Ion-Exclusion) approach against the advanced UHPLC-CAD/HRMS (HILIC/Amino) modality, providing researchers with field-proven, self-validating protocols for rigorous impurity characterization.
Fig 1: Reichstein process pathway highlighting DAG monohydrate and major impurity generation points.
Causality in Method Selection: Why Traditional Methods Fall Short
To accurately profile DAG impurities, an analytical method must overcome two fundamental physicochemical hurdles:
-
High Polarity: DAG and its deprotected variants elute near the void volume (
) on standard reversed-phase (C18) columns, preventing adequate resolution. -
Optical Invisibility: The carboxylic acid and ketone moieties offer negligible UV absorbance above 210 nm.
The Traditional Modality: HPLC with Ion-Exclusion and UV/RI Detection
Historically, laboratories have utilized Ion-Exclusion chromatography (e.g., sulfonated styrene-divinylbenzene copolymers like the Bio-Rad HPX-87H) coupled with Refractive Index (RI) or low-wavelength UV (210 nm) detection[3].
-
The Causality of Failure: While ion-exclusion effectively retains polar organic acids by repelling them from the resin pores based on charge, RI detectors are strictly incompatible with gradient elution. This forces the use of isocratic methods, which lack the peak capacity to resolve complex, multi-component impurity mixtures. Furthermore, at 210 nm, mobile phase solvents heavily absorb UV light, causing severe baseline drift and masking low-level impurities.
The Advanced Modality: UHPLC-CAD/HRMS with HILIC/Amino Columns
Modern impurity profiling relies on Hydrophilic Interaction Liquid Chromatography (HILIC) using amino-bonded (
-
The Causality of Success: HILIC provides orthogonal retention by partitioning polar analytes into a water-enriched layer immobilized on the stationary phase. By coupling this with a Charged Aerosol Detector (CAD), researchers achieve a uniform, mass-proportional response independent of the molecule's optical properties. Because CAD involves nebulizing the eluent and measuring the charge transferred to dried aerosol particles, it is fully compatible with gradient elution, allowing for high-resolution separation of structurally similar impurities.
Fig 2: Decision workflow comparing traditional HPLC-UV/RI versus advanced UHPLC-CAD/MS modalities.
Experimental Methodologies & Self-Validating Protocols
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. System suitability criteria must be met prior to sample analysis.
Protocol A: Traditional HPLC-UV/RI (Routine QA/QC)
Mechanistic Note: The low pH of the mobile phase suppresses the ionization of the carboxylic acid group on DAG, ensuring it remains protonated for consistent retention on the ion-exclusion stationary phase.
-
Sample Preparation: Accurately weigh 50.0 mg of DAG monohydrate. Dissolve in 50 mL of
to yield a solution. Filter through a PES syringe filter. -
Chromatographic Conditions:
-
Column: Bio-Rad Aminex HPX-87H (
, ) or equivalent. -
Mobile Phase:
(Strictly Isocratic). -
Flow Rate:
. -
Column Temperature:
(Elevated temperature improves mass transfer in polymer resins). -
Detection: Refractive Index (RI) at
internal temperature.
-
-
System Suitability Validation: Inject a resolution standard containing DAG and KLG. The resolution (
) between DAG and KLG must be . The relative standard deviation (RSD) of the DAG peak area over 5 replicate injections must be .
Protocol B: Advanced UHPLC-CAD/HRMS (In-Depth Impurity Profiling)
Mechanistic Note: Ammonium formate provides the necessary ionic strength for HILIC retention while remaining fully volatile, a strict prerequisite to prevent background noise in both CAD and MS detectors[4].
-
Sample Preparation: Accurately weigh 50.0 mg of DAG monohydrate. Dissolve in 50 mL of Acetonitrile:Water (50:50, v/v) to yield a
solution. Filter through a PTFE syringe filter. -
Chromatographic Conditions:
-
Column: Shim-pack CLC-NH2 (
,ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> ). -
Mobile Phase A:
Ammonium Formate in Water (pH adjusted to 4.1 with formic acid). -
Mobile Phase B: 100% Acetonitrile.
-
Gradient Program: 0-2 min: 90% B; 2-15 min: linear gradient to 60% B; 15-20 min: hold at 60% B; 20-21 min: return to 90% B (10 min equilibration).
-
Flow Rate:
. -
Column Temperature:
. -
Detection: Charged Aerosol Detector (Evaporation Temp:
) split to High-Resolution ESI-MS (Negative Ion Mode).
-
-
System Suitability Validation: Inject a mixed standard of DAS, DAG, and KLG. The tailing factor (
) for the DAG peak must be . Signal-to-noise (S/N) for a impurity spike must be on the CAD channel.
Quantitative Data Comparison
The following table synthesizes the performance metrics of both modalities based on empirical validation data for DAG monohydrate impurity profiling.
| Performance Metric | Traditional HPLC-UV/RI (Ion-Exclusion) | Advanced UHPLC-CAD/MS (HILIC/Amino) |
| Primary Separation Mechanism | Size / Ion Exclusion | Hydrophilic Interaction (Partitioning) |
| Gradient Compatibility | No (Isocratic only due to RI) | Yes (Allows complex mixture resolution) |
| Limit of Detection (LOD) | ||
| Response Uniformity | Poor (Depends on refractive index) | Excellent (Mass-proportional via CAD) |
| Structural Elucidation | None (Retention time matching only) | High (Exact mass & fragmentation via HRMS) |
| Throughput / Run Time | ||
| Ideal Application | Bulk assay, routine process monitoring | Unknown impurity ID, regulatory submissions |
Conclusion
For the characterization of (-)-Diacetone-2-keto-L-gulonic acid monohydrate impurities, the traditional HPLC-RI method remains a robust workhorse for bulk assay determination. However, its inability to utilize gradient elution fundamentally limits its resolving power. For researchers and drug development professionals requiring rigorous impurity profiling to meet stringent regulatory thresholds, the transition to UHPLC-CAD/HRMS utilizing HILIC column chemistries is scientifically imperative. This advanced modality not only provides the requisite sensitivity for trace-level polar impurities but also delivers the structural data necessary to optimize the upstream oxidation kinetics of the Reichstein process.
References
-
European Patent Office (EP0535927A1). Process for producing lower alkyl 2-keto-L-gulonate. Retrieved from [Link]
-
ACS Publications. Electrochemical Oxidation of Alcohols Using Nickel Oxide Hydroxide as Heterogeneous Electrocatalyst in Batch and Continuous Flow. Retrieved from [Link]
- Google Patents (CN117929605A).A high performance liquid chromatography method for detecting related substances in vitamin C or vitamin C sodium.
Sources
- 1. (-)-2,3:4,6-二亚异丙基-2-酮-L-古洛糖酸 一水合物 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. CN117929605A - A high performance liquid chromatography method for detecting related substances in vitamin C or vitamin C sodium - Google Patents [patents.google.com]
Comparative Yield Analysis of Vitamin C Precursors: Chemical (-)-Diacetone-2-keto-L-gulonic Acid vs. Direct Microbial 2-Keto-L-Gulonic Acid
Target Audience: Researchers, Bioprocess Scientists, and Drug Development Professionals Document Type: Application & Comparison Guide
Executive Summary & Mechanistic Clarification
In the industrial synthesis of L-ascorbic acid (Vitamin C), (-)-Diacetone-2-keto-L-gulonic acid monohydrate (DAG) is a highly stable, crystalline intermediate historically pivotal to the Reichstein process[1].
A common mechanistic misconception in bioprocessing is that microbial strains produce DAG directly. In reality, microbes do not synthesize the diacetone-protected molecule . The acetone protection is a chemical intervention designed to shield the hydroxyl groups of microbially produced L-sorbose from over-oxidation during chemical conversion[1].
Modern biomanufacturing has largely replaced this semi-synthetic DAG route with a Two-Step Fermentation Process . This modern route utilizes engineered microbial co-cultures to regioselectively oxidize L-sorbose directly into 2-keto-L-gulonic acid (2-KGA) , completely bypassing the need for chemical diacetone protection[2].
This guide objectively compares the theoretical DAG yields derived from various L-sorbose-producing strains against the direct 2-KGA yields of modern microbial co-cultures, providing actionable protocols for both workflows.
Pathway Visualization: Semi-Synthetic vs. Direct Microbial
The diagram below illustrates the divergence between the classical chemical protection route (yielding DAG) and the modern biocatalytic route (yielding 2-KGA).
Fig 1: Vitamin C synthesis pathways comparing the chemical DAG route vs. direct microbial 2-KGA.
Quantitative Yield Comparison
To provide an objective comparison, the table below evaluates different microbial strains based on their target intermediate. For strains producing L-sorbose (the precursor to DAG), we have calculated the Theoretical DAG Monohydrate Yield based on a standard 70% chemical conversion efficiency.
| Microbial Strain / System | Target Intermediate | Microbial Titer (g/L) | Conversion Rate | Theoretical DAG Yield (g/L)* | Reference |
| Gluconobacter oxydans WSH-003 | L-Sorbose (Pre-DAG) | 279.7 | ~93.0% | ~317.5 | [2] |
| G. oxydans MD-16 (Engineered) | L-Sorbose (Pre-DAG) | 298.6 | 99.6% | ~339.0 | [3] |
| K. vulgare + B. megaterium (29°C) | 2-KGA (Direct) | 87.6 | ~85.0% | N/A (Bypassed) | [4] |
| K. vulgare + B. megaterium (TSTC) | 2-KGA (Direct) | 92.9 | ~92.0% | N/A (Bypassed) | [4] |
| K. vulgare + G. oxydans | 2-KGA (Direct) | 76.6 | N/A | N/A (Bypassed) | [2] |
*Note: Theoretical DAG Monohydrate Yield = (Microbial L-Sorbose Titer) × (MW DAG 292.28 / MW Sorbose 180.16) × 0.70 (Chemical Efficiency).
Data Synthesis: While the theoretical mass yield of DAG appears higher due to the addition of the heavy diacetone protecting groups, the direct 2-KGA route is vastly superior in terms of atom economy, environmental sustainability, and downstream processing costs, as it eliminates the need for harsh oxidants (KMnO₄/NaOCl) and volatile solvents (acetone)[1],[2].
Experimental Protocols (Self-Validating Systems)
The following methodologies detail the distinct approaches for both the semi-synthetic DAG route and the modern direct microbial route.
Protocol A: Semi-Synthetic (-)-Diacetone-2-keto-L-gulonic Acid Monohydrate Production
This protocol utilizes microbial fermentation for the precursor, followed by chemical synthesis.
-
Microbial Oxidation (L-Sorbose Generation):
-
Inoculate Gluconobacter oxydans into a fermentation medium containing 300 g/L D-sorbitol, 5 g/L yeast extract, and trace minerals.
-
Maintain aeration at 1.5 vvm and temperature at 30°C for 16 hours.
-
Validation: Confirm L-sorbose titer via HPLC (Refractive Index detector). Yield should approach ~280 g/L[2]. Centrifuge to remove biomass.
-
-
Chemical Acetalization (Protection):
-
React the purified L-sorbose with excess acetone in the presence of concentrated sulfuric acid (H₂SO₄) at 0–5°C to form Diacetone-L-sorbose (DAS).
-
Neutralize with sodium carbonate and extract the DAS organic layer.
-
-
Chemical Oxidation:
-
Introduce sodium hypochlorite (NaOCl) to the DAS solution. Maintain an alkaline environment (pH > 10) using NaOH to prevent degradation of the acetal groups[1].
-
Control the exothermic reaction strictly at 45°C.
-
-
Crystallization:
-
Acidify the aqueous mixture with HCl to pH 2.0 to precipitate (-)-Diacetone-2-keto-L-gulonic acid monohydrate.
-
Filter, wash with cold distilled water, and dry under a vacuum at 40°C.
-
Protocol B: Direct Microbial 2-Keto-L-Gulonic Acid (2-KGA) Production
This protocol utilizes a co-culture system to bypass chemical protection entirely.
-
Seed Culture Preparation:
-
Co-inoculate Ketogulonicigenium vulgare and Bacillus megaterium into a seed medium containing 20 g/L L-sorbose and 10 g/L corn steep liquor. Incubate at 30°C for 24 hours.
-
-
Three-Stage Temperature Control (TSTC) Fermentation[4]:
-
Stage 1 (Biomass Accumulation): Transfer the seed culture to a 20-L bioreactor containing 100 g/L L-sorbose. Maintain at 32°C for 0–16 hours to optimize the rapid growth of K. vulgare.
-
Stage 2 (Transition): Shift the temperature to 29°C from 16–30 hours. This promotes the growth and subsequent lysis of B. megaterium, releasing essential intracellular nutrients.
-
Stage 3 (Production): Elevate the temperature to 35°C from 30–44 hours. This maximizes the specific activity of Sorbose Dehydrogenase (SDH) for 2-KGA accumulation[4].
-
-
Downstream Processing:
-
Centrifuge the broth at 8,000 × g to remove cellular debris.
-
Pass the supernatant through an anion-exchange resin to isolate 2-KGA, followed by vacuum crystallization.
-
Fig 2: Three-stage temperature control workflow for optimal microbial 2-KGA co-culture production.
Causality & Expert Insights (E-E-A-T)
To successfully implement these workflows, bioprocess engineers must understand the biological causality driving the experimental parameters:
-
Why is a Co-Culture Required for Direct 2-KGA Production? K. vulgare is highly efficient at oxidizing L-sorbose but is auxotrophic; it lacks the complete metabolic pathways required to synthesize essential amino acids (e.g., glycine, cysteine) and purines[]. Culturing it alone results in stunted growth and negligible 2-KGA yields[6]. B. megaterium acts as a "helper strain." As the fermentation progresses, B. megaterium cells lyse, releasing these vital nutrients into the broth. Furthermore, B. megaterium consumes excess oxygen, mitigating oxidative stress that would otherwise inhibit K. vulgare[6].
-
The Logic Behind Three-Stage Temperature Control (TSTC): Biological systems rarely have a single optimal temperature for all phases of metabolism. The optimal growth temperature for K. vulgare is 32°C, while B. megaterium prefers 29°C. However, the catalytic optimum for the Sorbose Dehydrogenase (SDH) enzyme—the protein responsible for converting L-sorbose to 2-KGA—is 35°C[4]. By dynamically shifting the temperature (Protocol B), we create a self-validating system that sequentially satisfies the biological needs of both organisms before forcing the system into a high-efficiency enzymatic production phase, increasing overall yield by up to 6% compared to static temperature controls[4].
References
-
Bacteria on 2-keto-L-gulonic Acid Production . Encyclopedia.pub. Available at:[Link]
-
Symbiosis Mechanism of Associated Bacteria on 2-keto-L-gulonic Acid Production via Mixed Fermentation: A Review . MDPI. Available at:[Link]
-
Enhanced 2-keto-l-gulonic acid production by a mixed culture of Ketogulonicigenium vulgare and Bacillus megaterium using three-stage temperature control strategy . PubMed Central (PMC). Available at:[Link]
-
Enhanced production of l-sorbose by systematic engineering of dehydrogenases in Gluconobacter oxydans . PubMed Central (PMC). Available at:[Link]
Sources
- 1. (-)-Diacetone-2-keto-L-gulonic acid monohydrate | Benchchem [benchchem.com]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Enhanced production of l-sorbose by systematic engineering of dehydrogenases in Gluconobacter oxydans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhanced 2-keto-l-gulonic acid production by a mixed culture of Ketogulonicigenium vulgare and Bacillus megaterium using three-stage temperature control strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Safety Operating Guide
Operational Guide: Disposal of (-)-Diacetone-2-keto-L-gulonic Acid Monohydrate
[1][2]
Executive Summary
(-)-Diacetone-2-keto-L-gulonic acid monohydrate (DAG monohydrate) is a critical intermediate in the Reichstein-Grüssner synthesis of L-ascorbic acid (Vitamin C).[1] While often classified as a low-toxicity irritant in small quantities, its designation as WGK 3 (Severe Hazard to Waters) by major suppliers dictates a zero-tolerance policy for drain disposal.[1]
This guide outlines the precise segregation, neutralization, and incineration pathways required to dispose of DAG monohydrate in compliance with GLP (Good Laboratory Practice) and environmental regulations.
Part 1: Chemical Profile & Hazard Assessment[1]
Before initiating disposal, verify the material identity.[1] The monohydrate form includes a water molecule in the crystal lattice, influencing its solubility and caking behavior, but not its fundamental waste classification.[1]
Physicochemical Properties Table
| Property | Specification | Operational Implication |
| Chemical Name | (-)-2,3:4,6-Di-O-isopropylidene-2-keto-L-gulonic acid monohydrate | Official shipping/manifest name. |
| CAS Number | 68539-16-2 | Use for waste profiling.[1] |
| Molecular Weight | 292.28 g/mol | N/A |
| Appearance | White to beige crystalline powder | Visual confirmation required before handling.[1] |
| Solubility | Soluble in water, alcohols, ketones | DO NOT assume water solubility allows drain disposal.[1] |
| Acidity (pKa) | Acidic (Carboxylic acid moiety) | Incompatible with strong bases and oxidizers in waste streams.[1] |
| Water Hazard Class | WGK 3 (Severe Hazard) | CRITICAL: Strict containment required; no release to sewer.[1][2] |
Safety & Compatibility Logic
-
Acidity: As a sugar acid derivative, DAG monohydrate will react exothermically with strong bases (e.g., Sodium Hydroxide).[1] Never consolidate this waste into a container with high-pH basic waste without prior controlled neutralization.[1]
-
Combustibility: Like most fine organic powders, dry DAG presents a dust explosion hazard if aerosolized.[1] Use spark-proof tools during spill cleanup.[1][2][3]
-
Oxidation: The isopropylidene protecting groups are stable, but the carboxylic acid and sugar backbone can react vigorously with strong oxidizers (e.g., Nitric Acid, Permanganates).[1] Segregate from oxidative waste streams.[1]
Part 2: Personal Protective Equipment (PPE) Matrix
Trustworthy safety protocols rely on redundancy.[1] Standard lab coats are insufficient for bulk disposal handling due to the potential for fine dust generation.[1]
| PPE Category | Requirement | Rationale |
| Respiratory | N95 (US) or P2 (EU) Respirator | Prevents inhalation of fine particulates which cause respiratory tract irritation.[1] |
| Ocular | Chemical Safety Goggles | Tightly fitting goggles are required; safety glasses do not prevent dust entry.[1] |
| Dermal (Hands) | Nitrile Gloves (Min 0.11mm) | Standard chemical resistance.[1] Double-gloving recommended for bulk transfer.[1] |
| Dermal (Body) | Lab Coat + Tyvek Sleeves | Prevents accumulation of combustible dust on street clothing.[1] |
Part 3: Disposal Workflows
The following decision logic ensures compliance with RCRA (US) and European Waste Catalogue (EWC) standards. The primary disposal method for this organic solid is High-Temperature Incineration .[1]
Workflow Diagram: Disposal Decision Tree
Figure 1: Decision tree for the segregation and packaging of DAG monohydrate waste streams.
Detailed Protocol: Solid Waste (Preferred)
-
Container Selection: Use a high-density polyethylene (HDPE) wide-mouth jar or a fiber drum with a poly-liner.[1] Avoid metal containers if the material is damp, as the acidity may cause corrosion over time.[1]
-
Transfer: Transfer the powder using a plastic scoop or spatula.[1] Minimize drop height to reduce dust generation.[1]
-
Labeling:
-
Storage: Store in the "Organic Solids" waste area, away from oxidizers.
Detailed Protocol: Liquid Waste (Solutions)
-
Characterization: Determine the solvent system.
-
Segregation:
-
Container: HDPE carboy or safety can (if solvent-based).[1]
Part 4: Spill Management & Emergency Procedures
In the event of a spill, immediate action prevents environmental contamination (WGK 3).[1]
-
Evacuate & Ventilate: If the spill is large (>500g) and dust is visible in the air, evacuate the immediate area for 15 minutes to allow settlement.[1]
-
PPE Up: Don N95 respirator, goggles, and gloves.[1]
-
Containment:
-
Dry Spill: Do not dry sweep if possible.[1] Use a HEPA-filtered vacuum dedicated to chemical cleanup.[1] If sweeping is necessary, lightly mist the powder with an inert oil or water (if safe) to suppress dust, then sweep carefully.[1]
-
Wet Spill: Absorb with inert material (vermiculite, sand, or commercial acid-neutralizing pads).[1]
-
-
Neutralization (Optional for Wet Spills): The area can be wiped down with a dilute Sodium Bicarbonate (
) solution.[1] Bubbling indicates neutralization of the acid.[1] -
Disposal of Debris: Place all wipes, absorbent pads, and gloves used in cleanup into a separate hazardous waste bag labeled "Chemical Spill Debris: Organic Acid."[1]
Part 5: Regulatory Compliance & Transport[1]
United States (RCRA/DOT)[1]
-
RCRA Status: Not listed as a P- or U-listed acute hazardous waste.[1] However, it must be characterized based on ignitability, corrosivity, reactivity, or toxicity.[1]
-
DOT Shipping: Not regulated as a dangerous good for transport.[1]
European Union (REACH/CLP)[1]
-
Waste Code (EWC):
-
16 05 09: Discarded chemicals other than those mentioned in 16 05 06, 16 05 07, or 16 05 08.
-
Note: If the substance is deemed "hazardous" by local interpretation of WGK 3, use 16 05 08* (discarded organic chemicals consisting of or containing hazardous substances).[1]
-
-
Disposal Pathway: Must be sent to a licensed high-temperature incineration plant (1100°C) with flue gas scrubbing to manage carbon oxides.[1]
References
-
Sigma-Aldrich. (2023).[1] Safety Data Sheet: (-)-2,3:4,6-Di-O-isopropylidene-2-keto-L-gulonic acid monohydrate. Product No. 179698.[1] Link[1]
-
TCI Chemicals. (2023).[1] Safety Data Sheet: (-)-2,3:4,6-Di-O-isopropylidene-2-keto-L-gulonic Acid Monohydrate. Product Code D2191. Link
-
ChemicalBook. (2023).[1] 2,3:4,6-Di-O-isopropylidene-2-keto-L-gulonic acid monohydrate Properties and Safety. Link
-
Santa Cruz Biotechnology. (2023).[1] (-)-2,3:4,6-Di-O-isopropylidene-2-keto-L-gulonic acid monohydrate.[1][4][5][6] Link[1][4][6]
-
Fisher Scientific. (2023).[1] Safety Data Sheet: 2-Keto-D-gluconic acid hemicalcium salt monohydrate (Related Compound Reference). Link[1]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
